molecular formula C9H17Br2N B015080 N-(2-Bromoethyl)quinuclidinium, Bromide CAS No. 104304-10-1

N-(2-Bromoethyl)quinuclidinium, Bromide

Cat. No.: B015080
CAS No.: 104304-10-1
M. Wt: 299.05 g/mol
InChI Key: RNBVASFUNCIZQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromoethyl)quinuclidinium, Bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H17Br2N and its molecular weight is 299.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBVASFUNCIZQJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1CC2)CCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543611
Record name 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104304-10-1
Record name 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(2-Bromoethyl)quinuclidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromoethyl group attached to a rigid quinuclidinium core, makes it a valuable intermediate for the introduction of the quinuclidinium moiety into a variety of molecular scaffolds. This document provides a comprehensive overview of the synthesis and characterization of N-(2-Bromoethyl)quinuclidinium bromide, including a detailed experimental protocol for its preparation and a summary of its key analytical data.

Introduction

Quaternary ammonium compounds are a class of molecules with diverse applications, ranging from catalysis to pharmaceuticals. The quinuclidine cage structure, a bicyclic amine, imparts unique steric and electronic properties to molecules. N-(2-Bromoethyl)quinuclidinium bromide serves as a key building block for covalently attaching this quinuclidinium headgroup to other molecules through nucleophilic substitution reactions.[1] The positively charged nitrogen atom within the rigid bicyclic system allows for strong ionic interactions, a feature often exploited in the design of chemical probes and pharmacologically active agents.[1]

Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide

The synthesis of N-(2-Bromoethyl)quinuclidinium bromide is achieved through a quaternization reaction, a type of nucleophilic substitution, involving the tertiary amine quinuclidine and 1,2-dibromoethane.[2] In this reaction, the nitrogen atom of quinuclidine acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane and displacing a bromide ion to form the quaternary ammonium salt.

Experimental Protocol

While a specific detailed protocol for the synthesis of N-(2-Bromoethyl)quinuclidinium bromide is not extensively documented in publicly available literature, a general procedure can be outlined based on the synthesis of analogous quaternary ammonium salts. The following protocol describes a plausible method for its preparation.

Materials:

  • Quinuclidine

  • 1,2-dibromoethane

  • Acetone (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinuclidine in a minimal amount of anhydrous acetone.

  • To this solution, add a molar excess of 1,2-dibromoethane. Using an excess of the dibromoalkane is a common strategy in such quaternization reactions to favor the formation of the desired mono-quaternized product and minimize the formation of di-quaternized byproducts.[1]

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, which is typically a white solid, will precipitate out of the acetone solution.

  • The precipitate is collected by filtration and washed with a non-polar solvent, such as diethyl ether, to remove any unreacted 1,2-dibromoethane and other impurities.

  • The resulting solid is then dried under vacuum to yield N-(2-Bromoethyl)quinuclidinium bromide.

Characterization

The structural confirmation and purity assessment of the synthesized N-(2-Bromoethyl)quinuclidinium bromide would be carried out using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Bromoethyl)quinuclidinium bromide is presented in the table below.

PropertyValueReference
CAS Number 104304-10-1[3][4]
Molecular Formula C9H17Br2N[3]
Molecular Weight 299.046 g/mol [3]
Appearance Colorless Solid[4]
Storage Temperature 2-8°C (Refrigerator)[4]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the quinuclidine cage and the bromoethyl group. The protons on the carbons adjacent to the quaternary nitrogen and the bromine atom would appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for each of the carbon atoms in the molecule. The carbon atoms bonded to the nitrogen and bromine atoms would resonate at a lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A C-N stretching vibration for the quaternary ammonium group and a C-Br stretching vibration would also be expected.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the cation (N-(2-Bromoethyl)quinuclidinium) and fragmentation patterns characteristic of the quinuclidine and bromoethyl moieties.

Stability and Handling

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt and should be handled with appropriate laboratory safety precautions. Due to the reactive bromoethyl group, the compound may be susceptible to degradation, particularly through intramolecular cyclization to form a spiro-aziridinium ion intermediate, which can then be hydrolyzed.[2] Therefore, it is recommended to store the compound at a low temperature (2-8°C) to maintain its stability.[4]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-(2-Bromoethyl)quinuclidinium bromide.

Synthesis_Workflow Quinuclidine Quinuclidine Reaction Quaternization (Acetone, RT) Quinuclidine->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Product N-(2-Bromoethyl)quinuclidinium Bromide (Precipitate) Reaction->Product Filtration Filtration Product->Filtration Washing Washing (Diethyl Ether) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Final_Product Pure N-(2-Bromoethyl)quinuclidinium Bromide Drying->Final_Product

Caption: Synthesis workflow for N-(2-Bromoethyl)quinuclidinium Bromide.

Conclusion

N-(2-Bromoethyl)quinuclidinium bromide is a valuable synthetic intermediate whose preparation relies on the fundamental principles of nucleophilic substitution. While detailed experimental and characterization data are not widely published, this guide provides a comprehensive overview based on available information and established chemical principles. Further research documenting the specific reaction conditions and detailed analytical data would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromoethyl)quinuclidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(2-Bromoethyl)quinuclidinium Bromide, a quaternary ammonium compound of interest in organic synthesis and medicinal chemistry. Due to its reactive bromoethyl group and the presence of the quinuclidinium moiety, this compound serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] This document compiles available data on its chemical characteristics, stability, and reactivity, and provides insights into its potential biological activity based on structurally related compounds.

Core Physicochemical Properties

N-(2-Bromoethyl)quinuclidinium Bromide is a solid, colorless compound.[2] Limited specific experimental data for some of its physicochemical properties are publicly available. The following table summarizes the known and calculated information.

PropertyValueSource
Chemical Name N-(2-Bromoethyl)quinuclidinium, BromideN/A
Synonyms 1-(2-Bromoethyl)quinuclidin-1-ium bromide; 1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane bromide[2]
CAS Number 104304-10-1[2]
Molecular Formula C9H17Br2N[2][3]
Molecular Weight 299.05 g/mol [1]
Appearance Colorless Solid[2]
Melting Point Data not available. For comparison, the related compound N-(2-Bromoethyl)phthalimide has a melting point of 80-83 °C.[4]
Solubility Data not available. Quaternary ammonium compounds are generally soluble in water and polar organic solvents. Clidinium bromide, a related quinuclidinium derivative, is soluble in DMSO and dimethylformamide at approximately 10 mg/mL, and in PBS (pH 7.2) at about 10 mg/mL.[5] 2-Bromoethanol is soluble in water at 10 to 50 mg/mL.[6]N/A
Storage & Stability May be stored at room temperature for the short-term. Long-term storage is recommended at -20°C.[7] The compound is susceptible to degradation through intramolecular cyclization and base-induced elimination reactions.[1]N/A

Reactivity and Stability Profile

N-(2-Bromoethyl)quinuclidinium Bromide's reactivity is primarily dictated by the presence of the bromoethyl group and the quaternary quinuclidinium core.

Nucleophilic Substitution: The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles, proceeding via an SN2 mechanism.[1] This reactivity allows for the covalent attachment of the quinuclidinium moiety to a variety of molecular scaffolds. Common nucleophiles that can react with this compound include hydroxides, alkoxides, cyanides, and amines.[1]

Degradation Pathways:

  • Intramolecular Cyclization: The nitrogen of the quinuclidinium ring can act as a neighboring group, displacing the bromide ion to form a highly reactive spiro-aziridinium intermediate. This intermediate is then susceptible to nucleophilic attack by solvent molecules like water, leading to the formation of N-(2-hydroxyethyl)quinuclidinium bromide.[1]

  • Base-Induced Elimination: In the presence of a base, an elimination reaction can occur, leading to the formation of a vinylquinuclidinium species.[1]

Experimental Protocols

Synthesis: Quaternization of Quinuclidine (General Approach)

The synthesis of N-(2-Bromoethyl)quinuclidinium Bromide would likely involve the quaternization of quinuclidine with a suitable bromo-containing electrophile, such as 1,2-dibromoethane. A general procedure for the synthesis of a related compound, umeclidinium bromide, involves reacting a quinuclidine derivative with a bromo-functionalized compound.[8][9]

Illustrative Reaction Scheme:

Synthesis Quinuclidine Quinuclidine Reaction + Quinuclidine->Reaction Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product N-(2-Bromoethyl)quinuclidinium Bromide Reaction->Product Heat

Caption: General synthesis workflow for N-(2-Bromoethyl)quinuclidinium Bromide.

Procedure Outline:

  • Dissolve quinuclidine in a suitable aprotic solvent such as acetonitrile.

  • Add an excess of 1,2-dibromoethane to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent to remove unreacted starting materials.

Purification: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[10] The choice of solvent is critical and is determined experimentally. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

General Recrystallization Workflow:

Recrystallization cluster_0 Dissolution cluster_1 Crystallization & Isolation Crude Crude Product Dissolved Saturated Solution Crude->Dissolved Solvent Hot Solvent Solvent->Dissolved Cooling Cooling Dissolved->Cooling Crystals Pure Crystals Cooling->Crystals Filtration Filtration Crystals->Filtration Pure Purified Product Filtration->Pure

Caption: Standard experimental workflow for purification by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of pharmaceutical compounds. For related quinuclidinium bromide compounds, reversed-phase HPLC methods have been developed.[11][12][13]

Exemplary HPLC Conditions for a Quinuclidinium Bromide Analog (Aclidinium Bromide): [11]

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% perchloric acid buffer and acetonitrile (45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of N-(2-Bromoethyl)quinuclidinium Bromide would be expected to show characteristic signals for the protons of the quinuclidinium core and the bromoethyl group. The protons closer to the electronegative bromine atom and the positively charged nitrogen would appear at a lower field (higher ppm).

Predicted 1H NMR Spectral Features: Based on the structure and analysis of similar compounds like bromoethane, the following proton environments and their expected splitting patterns can be predicted.[14][15]

NMR_Prediction Structure N+-(CH2)a-(CH2)b-Br Quinuclidinium Core Protons_a Protons (a) Adjacent to N+ and CH2-Br Expected to be a triplet Protons_b Protons (b) Adjacent to Br and CH2-N+ Expected to be a triplet Quinuclidinium_Protons Quinuclidinium Protons Complex multiplet patterns

Caption: Logical relationship of proton environments for 1H NMR analysis.

Potential Biological Activity and Signaling Pathway

The quinuclidinium scaffold is a well-established pharmacophore in compounds that act as muscarinic acetylcholine receptor antagonists.[16][17] These receptors are involved in the cholinergic signaling pathway, which plays a crucial role in regulating various physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.[18][19][20]

Mechanism of Action (Hypothesized): It is hypothesized that N-(2-Bromoethyl)quinuclidinium Bromide, due to its structural similarity to known muscarinic antagonists like aclidinium bromide, would act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[21] By blocking the binding of the endogenous neurotransmitter acetylcholine, it would inhibit downstream signaling cascades.

Cholinergic Signaling Pathway and Point of Intervention:

Cholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AP Action Potential Ca_influx Ca2+ Influx AP->Ca_influx Ca_influx->ACh_release ACh_binding ACh ACh_release->ACh_binding mAChR Muscarinic ACh Receptor (mAChR) G_protein G-protein Activation mAChR->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Response Cellular Response (e.g., Contraction) Ca_release->Response ACh_binding->mAChR Antagonist N-(2-Bromoethyl)quinuclidinium Bromide Antagonist->mAChR Blocks

Caption: Hypothesized intervention of N-(2-Bromoethyl)quinuclidinium Bromide in the cholinergic signaling pathway.

This guide serves as a foundational resource for professionals working with N-(2-Bromoethyl)quinuclidinium Bromide. While there are gaps in the publicly available data, the information compiled herein from analogous compounds provides a strong basis for its handling, application in synthesis, and understanding its potential biological role. Further experimental validation is necessary to definitively establish the quantitative physicochemical parameters and detailed biological activity of this compound.

References

N-(2-Bromoethyl)quinuclidinium Bromide: An In-depth Technical Guide on its Mechanism of Action as an Irreversible Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromoethyl)quinuclidinium (BEQ) bromide is a quaternary ammonium compound featuring a quinuclidine core, a structure known for its interaction with cholinergic receptors. While direct and extensive characterization of BEQ is limited in publicly accessible literature, its structural similarity to other bromoacetylcholine derivatives strongly indicates its function as an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide synthesizes the inferred mechanism of action, supported by data from analogous compounds, and provides generalized experimental protocols and conceptual diagrams to facilitate further research and drug development efforts targeting nAChRs.

Introduction: The Nicotinic Acetylcholine Receptor

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Upon binding of the endogenous neurotransmitter acetylcholine (ACh), the receptor undergoes a conformational change, opening a transmembrane pore permeable to cations (primarily Na⁺ and K⁺, with some subtypes also permeable to Ca²⁺). This ion flux leads to depolarization of the postsynaptic membrane, propagating the nerve impulse.

The nAChR is a pentameric protein, composed of five subunits arranged around a central pore. The agonist binding sites are located at the interfaces between subunits. A key feature of the agonist-binding pocket in many nAChR subtypes is the presence of a conserved cysteine residue, which is susceptible to covalent modification.

Inferred Mechanism of Action of N-(2-Bromoethyl)quinuclidinium Bromide

Based on the principles of affinity labeling and the known reactivity of α-halocarbonyl compounds, N-(2-bromoethyl)quinuclidinium bromide is proposed to act as an irreversible antagonist of nAChRs through a two-step mechanism:

  • Reversible Binding: The quinuclidinium head of BEQ, being a quaternary ammonium group, mimics the structure of acetylcholine. This allows it to reversibly bind to the agonist binding site of the nAChR.

  • Covalent Modification (Affinity Labeling): Following initial binding, the reactive 2-bromoethyl group is positioned in close proximity to a nucleophilic amino acid residue within the binding pocket, most notably a conserved cysteine. The electrophilic carbon of the bromoethyl group then undergoes a nucleophilic substitution reaction with the thiol group of the cysteine residue, forming a stable covalent bond. This irreversible alkylation of the binding site prevents subsequent binding of acetylcholine, thereby permanently inactivating the receptor.

This mechanism is strongly supported by studies on analogous compounds, such as N⁺(CD₃)₃-bromoacetylcholine, which has been demonstrated to alkylate a cysteine residue (Cys-192) within the agonist binding pocket of the nAChR.

Signaling Pathway of Nicotinic Acetylcholine Receptors and Irreversible Antagonism by BEQ

The following diagram illustrates the normal signaling pathway of a nicotinic acetylcholine receptor and the proposed mechanism of irreversible inhibition by N-(2-Bromoethyl)quinuclidinium bromide.

nAChR_pathway cluster_normal Normal nAChR Function cluster_inhibition Irreversible Inhibition by BEQ ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ion_Flux Cation Influx (Na+, K+, Ca2+) nAChR_open->Ion_Flux Allows Depolarization Membrane Depolarization Ion_Flux->Depolarization Signal Signal Propagation Depolarization->Signal BEQ N-(2-Bromoethyl)quinuclidinium (BEQ) nAChR_closed2 nAChR (Closed) BEQ->nAChR_closed2 Binds BEQ_bound BEQ Reversibly Bound nAChR_closed2->BEQ_bound Reversible Binding nAChR_inactive nAChR (Inactive) Covalently Modified BEQ_bound->nAChR_inactive Covalent Bond Formation (Alkylation) No_Signal No Signal Propagation nAChR_inactive->No_Signal Blocks ACh Binding synthesis_workflow start Start Materials: Quinuclidine 1,2-Dibromoethane reaction Reaction: Quaternization in a suitable solvent (e.g., acetonitrile) start->reaction workup Work-up: Precipitation or extraction reaction->workup purification Purification: Recrystallization workup->purification characterization Characterization: NMR, Mass Spectrometry, Elemental Analysis purification->characterization product Final Product: N-(2-Bromoethyl)quinuclidinium Bromide characterization->product logical_relationship Hypothesis BEQ is an irreversible nAChR antagonist Experiment1 Affinity Labeling (Radioligand Binding) Hypothesis->Experiment1 Experiment2 Electrophysiology (Functional Assay) Hypothesis->Experiment2 Observation1 Decreased radioligand binding after BEQ treatment and washout Experiment1->Observation1 Observation2 Non-recoverable inhibition of ACh-evoked currents after BEQ treatment and washout Experiment2->Observation2 Conclusion Conclusion: BEQ covalently modifies the nAChR binding site, causing irreversible antagonism Observation1->Conclusion Observation2->Conclusion

N-(2-Bromoethyl)quinuclidinium, Bromide: An Inquiry into its Role as a Cholinergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature provides no direct evidence to classify N-(2-Bromoethyl)quinuclidinium, Bromide as a cholinergic antagonist. While the quinuclidine scaffold is a well-established pharmacophore in many potent muscarinic receptor antagonists, specific data on the antagonist activity of this particular compound, including binding affinities and functional assays, is not present in the public domain. This technical guide, therefore, addresses the user's request by exploring the foundational principles of cholinergic antagonism, the significance of the quinuclidinium moiety, and the standard experimental protocols used to characterize such compounds, while clearly stating the absence of specific data for this compound.

Introduction to Cholinergic Antagonism

The cholinergic nervous system, mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in a vast array of physiological functions. Cholinergic receptors are broadly classified into two main types: muscarinic and nicotinic receptors. Cholinergic antagonists are molecules that bind to these receptors but do not elicit the conformational change necessary for activation. Instead, they block the binding of acetylcholine and other cholinergic agonists, thereby inhibiting cholinergic signaling. This blockade can have profound effects on various bodily functions, making cholinergic antagonists valuable therapeutic agents for a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

The Quinuclidine Moiety in Cholinergic Antagonism

The quinuclidine ring system, a bicyclic amine, is a key structural feature in numerous synthetic and naturally derived cholinergic antagonists. Its rigid, cage-like structure provides a well-defined three-dimensional scaffold that can be appropriately substituted to achieve high affinity and selectivity for specific cholinergic receptor subtypes. The positively charged quaternary nitrogen atom, a common feature in many quinuclidinium derivatives, is thought to mimic the quaternary ammonium group of acetylcholine, facilitating interaction with the anionic site within the cholinergic receptor binding pocket.

While this compound contains this key quinuclidinium scaffold, its potential as a cholinergic antagonist would be contingent on the overall molecular structure and its ability to interact favorably with the receptor's binding site. The presence of the 2-bromoethyl group introduces a reactive electrophilic center, suggesting that the compound might act as an irreversible antagonist or an alkylating agent for the receptor. However, without experimental data, this remains speculative.

Hypothetical Signaling Pathway of a Cholinergic Antagonist

The primary mechanism of a competitive cholinergic antagonist is to block the binding of acetylcholine to its receptor, thereby preventing the initiation of downstream signaling cascades. The following diagram illustrates the general signaling pathway for a muscarinic receptor antagonist.

Cholinergic_Antagonist_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds Antagonist N-(2-Bromoethyl)quinuclidinium (Hypothetical Antagonist) Antagonist->Muscarinic_Receptor Blocks G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Competition_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes incubate Incubate Membranes with: - Fixed concentration of Radioligand - Increasing concentrations of This compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Structural Analysis of N-(2-Bromoethyl)quinuclidinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of N-(2-Bromoethyl)quinuclidinium bromide (CAS No: 104304-10-1; Molecular Formula: C₉H₁₇Br₂N)[1][2]. As a quaternary ammonium compound featuring a rigid quinuclidinium core, this molecule holds potential as a synthetic intermediate in drug discovery and materials science[3]. This document outlines the expected structural characteristics, detailed experimental protocols for its synthesis and characterization, and potential degradation pathways. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide compiles data from analogous structures to present a robust analytical framework.

Introduction

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt formed by the reaction of quinuclidine with 1,2-dibromoethane. The rigid bicyclic structure of the quinuclidinium moiety imparts specific steric and electronic properties, while the bromoethyl group serves as a reactive handle for further functionalization[3]. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is crucial for its application in targeted synthesis and for predicting its stability and reactivity. This guide details the necessary analytical techniques for a thorough structural elucidation.

Molecular Structure and Properties

The structural integrity of N-(2-Bromoethyl)quinuclidinium bromide is defined by the covalent and ionic bonds forming the quinuclidinium cation and its bromide counter-ion. A complete structural analysis would involve X-ray crystallography, spectroscopic methods, and mass spectrometry.

Crystallographic Data

While a crystal structure for N-(2-Bromoethyl)quinuclidinium bromide has not been deposited in the public domain, data from analogous quinuclidinium salts and related bromo-compounds can provide expected values for bond lengths and angles[4][5]. The following table summarizes typical crystallographic parameters that would be determined.

ParameterExpected Value / SystemDescription
Crystal SystemMonoclinic or OrthorhombicBased on similarly sized organic salts[4][5].
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricDependent on packing and hydrogen bonding interactions.
a (Å)9 - 14 ÅUnit cell dimension along the x-axis. Data from related structures[4].
b (Å)6 - 14 ÅUnit cell dimension along the y-axis. Data from related structures[4].
c (Å)6 - 13 ÅUnit cell dimension along the z-axis. Data from related structures[4].
α, β, γ (°)α = γ = 90°, β ≠ 90° (Monoclinic) or α=β=γ=90° (Orthorhombic)Angles of the unit cell.
Volume (ų)~1000 - 2400 ųThe volume of the unit cell. Data from related structures[4].
Z2, 4, or 8The number of molecules per unit cell.
C-N⁺-C bond angle (°)~109.5°Expected tetrahedral geometry around the quaternized nitrogen.
C-C-Br bond angle (°)~109.5°Standard sp³ hybridized carbon geometry.
Spectroscopic Data

Spectroscopic analysis is essential for confirming the molecular structure, particularly in the absence of crystallographic data.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinuclidinium cage and the ethyl chain. Protons closer to the quaternary nitrogen and the bromine atom will be deshielded and appear at a higher chemical shift (downfield).

  • ¹³C NMR: The carbon NMR spectrum will show unique resonances for each carbon environment. The carbons attached to the nitrogen and bromine atoms are expected to be the most downfield.

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale / Comparison
¹H3.5 - 4.0Triplet-CH₂-BrDeshielded by the adjacent bromine atom. Similar to the -CH₂Br signal in N,N-Bis(2-bromoethyl)aniline (δ 3.47 ppm)[4].
¹H3.8 - 4.3Triplet-N⁺-CH₂-Deshielded by the adjacent quaternary nitrogen. Analogous to the -CH₂N signal in N,N-Bis(2-bromoethyl)aniline (δ 3.79 ppm)[4].
¹H3.2 - 3.6MultipletQuinuclidinium C2,C6-HProtons on carbons adjacent to the bridgehead nitrogen.
¹H2.0 - 2.4MultipletQuinuclidinium C3,C5,C7-HProtons on the ethylene bridges of the cage.
¹H2.2 - 2.6MultipletQuinuclidinium C4-HProton on the bridgehead carbon opposite the nitrogen.
¹³C25 - 30Singlet-CH₂-BrCarbon attached to bromine. In N,N-Bis(2-bromoethyl)aniline, this signal is at δ 27.95 ppm[4].
¹³C55 - 60Singlet-N⁺-CH₂-Carbon attached to the quaternary nitrogen. In N,N-Bis(2-bromoethyl)aniline, the -CH₂N signal is at δ 53.47 ppm[4].
¹³C50 - 55SingletQuinuclidinium C2,C6Carbons adjacent to the bridgehead nitrogen.
¹³C25 - 30SingletQuinuclidinium C3,C5,C7Carbons on the ethylene bridges.
¹³C20 - 25SingletQuinuclidinium C4Bridgehead carbon opposite the nitrogen.

The IR spectrum will show characteristic vibrations for the C-H and C-N bonds. The presence of the C-Br bond is often observed in the fingerprint region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationNotes
2800-3000MediumC-H stretch (aliphatic)Characteristic of the sp³ C-H bonds in the quinuclidinium cage and ethyl group[6].
1440-1480MediumC-H bend (methylene)Scissoring and bending vibrations of the CH₂ groups[6].
950-1150StrongC-N⁺ stretchVibrations associated with the quaternary ammonium group.
550-700MediumC-Br stretchThe carbon-bromine stretching frequency is typically found in this region of the infrared spectrum[6].
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. For this ionic compound, Electrospray Ionization (ESI) would be the preferred method.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)IonNotes
218.08 / 220.08[C₉H₁₇BrN]⁺The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da for the cation[7]. This would be the parent ion peak in positive ion mode.
299.05C₉H₁₇Br₂N (Molecular Weight)This represents the neutral formula weight of the entire salt[1][2].
138.13[C₉H₁₇N - H]⁺A potential fragment resulting from the loss of the bromoethyl group.

Experimental Protocols

Detailed methodologies are provided below for the synthesis and structural characterization of N-(2-Bromoethyl)quinuclidinium bromide.

Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide

This protocol describes the quaternization of quinuclidine.

  • Materials : Quinuclidine, 1,2-dibromoethane, Acetonitrile (anhydrous).

  • Procedure :

    • Dissolve quinuclidine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1,2-dibromoethane (1.2 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates product formation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with cold diethyl ether to remove unreacted starting materials.

    • Dry the product under vacuum to yield N-(2-Bromoethyl)quinuclidinium bromide as a white solid.

    • Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent such as ethanol or methanol, or by vapor diffusion of an anti-solvent like diethyl ether into the solution.

  • Data Collection :

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement :

    • Integrate the diffraction spots and correct for experimental factors (e.g., Lorentz and polarization effects).

    • Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters using full-matrix least-squares refinement until the model converges.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • Acquire ¹H NMR spectra on a 300-500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75-125 MHz.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition :

    • Infuse the sample solution into an ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

  • Data Analysis : Analyze the resulting spectrum for the parent ion and characteristic fragment ions, paying close attention to the isotopic pattern of bromine.

Structural Relationships and Workflows

Visualizing the synthesis, analytical workflow, and potential reactivity provides a clearer understanding of the compound's chemical nature.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Quinuclidine Quinuclidine Reaction Quaternization (Acetonitrile, RT) Quinuclidine->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Product N-(2-Bromoethyl)quinuclidinium Bromide Reaction->Product + Br⁻

Caption: Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide.

structural_analysis_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Final Structure Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS CrystalGrowth Crystal Growth Synthesis->CrystalGrowth Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure XRD Single-Crystal X-ray Diffraction CrystalGrowth->XRD XRD->Structure

Caption: Experimental workflow for structural analysis.

Stability and Degradation

N-(2-Bromoethyl)quinuclidinium bromide is susceptible to degradation, primarily through two pathways[3].

  • Intramolecular Cyclization : The quinuclidinium nitrogen can act as a neighboring group, displacing the bromide to form a highly reactive spiro-aziridinium ion intermediate. This intermediate is readily attacked by nucleophiles like water, leading to the formation of N-(2-hydroxyethyl)quinuclidinium bromide[3].

  • Elimination (E2 Pathway) : In the presence of a strong base, a bimolecular elimination reaction can occur, leading to the formation of N-vinylquinuclidinium bromide[3].

degradation_pathways cluster_cyclization Intramolecular Cyclization cluster_elimination Elimination Start N-(2-Bromoethyl)quinuclidinium Bromide Aziridinium Spiro-Aziridinium Ion (Intermediate) Start->Aziridinium Anchimeric Assistance Elimination N-Vinylquinuclidinium Bromide Start->Elimination + Strong Base (E2 Reaction) Hydrolysis N-(2-Hydroxyethyl)quinuclidinium Bromide Aziridinium->Hydrolysis + H₂O

Caption: Potential degradation pathways.

Conclusion

This technical guide provides a foundational framework for the comprehensive structural analysis of N-(2-Bromoethyl)quinuclidinium bromide. By employing the detailed experimental protocols for synthesis, spectroscopy, and crystallography outlined herein, researchers can fully characterize this and related molecules. The predictive data and workflows serve as a valuable resource for scientists in organic synthesis and drug development, enabling a deeper understanding of the structure-property relationships of quinuclidinium-based compounds.

References

Reactivity of N-(2-Bromoethyl)quinuclidinium Bromide with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural and Electronic Landscape of N-(2-Bromoethyl)quinuclidinium Bromide

N-(2-Bromoethyl)quinuclidinium bromide possesses a unique combination of structural features that dictate its chemical behavior. The quinuclidine cage is a rigid bicyclic amine, and its quaternization results in a permanent positive charge on the nitrogen atom. This positive charge exerts a significant electron-withdrawing inductive effect on the adjacent ethyl chain, rendering the carbon atom bonded to the bromine highly electrophilic and susceptible to nucleophilic attack. The bromide ion serves as a good leaving group, further facilitating nucleophilic substitution reactions.

Given these characteristics, the primary reaction pathway for N-(2-Bromoethyl)quinuclidinium bromide with nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted bond formation with the nucleophile and bond cleavage with the bromide leaving group.

dot

HPLC_Workflow Start Prepare reaction mixture: - N-(2-Bromoethyl)quinuclidinium bromide - Nucleophile - Solvent - Internal Standard Incubate Incubate at constant temperature Start->Incubate t = 0 Sample Withdraw aliquots at timed intervals Incubate->Sample Quench Quench reaction (e.g., acidification or dilution) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Determine concentrations from peak areas Analyze->Data Plot Plot concentration vs. time Data->Plot Calculate Calculate rate constant Plot->Calculate Biological_Modification Reagent N-(2-Bromoethyl)quinuclidinium bromide (Electrophile) Covalent_Adduct Covalently Modified Biomolecule Reagent->Covalent_Adduct S N 2 Reaction Biomolecule Biomolecule with Nucleophilic Residue (e.g., Cys, His, Lys) Biomolecule->Covalent_Adduct Functional_Change Alteration of Biological Function (e.g., Inhibition) Covalent_Adduct->Functional_Change Leads to

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(2-Bromoethyl)quinuclidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromoethyl)quinuclidinium bromide is a reactive chemical probe designed for the covalent modification of proteins. This reagent introduces a positively charged quinuclidinium moiety onto the protein surface, which can serve as a unique biophysical and biochemical tag. The rigid, bicyclic structure of the quinuclidinium group and its permanent positive charge can be leveraged for studying protein structure, function, and interactions. The bromoethyl group provides a reactive handle for the alkylation of nucleophilic amino acid residues.[1]

The primary targets for alkylation by N-(2-Bromoethyl)quinuclidinium bromide are the side chains of cysteine and lysine residues. The highly nucleophilic thiol group of cysteine is particularly susceptible to alkylation under mild conditions, forming a stable thioether bond.[2][3] At a slightly alkaline pH, the primary amine of lysine can also be targeted. This document provides detailed protocols for protein labeling with N-(2-Bromoethyl)quinuclidinium bromide, methods for characterizing the labeled proteins, and potential applications.

Physicochemical Properties and Reaction Mechanism

A summary of the key properties of N-(2-Bromoethyl)quinuclidinium bromide is presented in Table 1.

PropertyValueReference
Chemical Name 1-(2-Bromoethyl)-1-azoniabicyclo[2.2.2]octane bromide[4]
Synonyms N-(2-Bromoethyl)quinuclidinium, Bromide[4]
CAS Number 104304-10-1[1][4]
Molecular Formula C9H17Br2N[4][5]
Molecular Weight 299.05 g/mol [1][4][5]
Appearance Colorless Solid[4]

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic side chain of an amino acid residue (e.g., the thiolate of cysteine or the primary amine of lysine) attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a covalent bond.

Experimental Protocols

Note: The following protocols are adapted from established methods for similar alkylating agents, such as iodoacetamide and 2-bromoethylamine.[3][6][7][8] Optimal conditions for a specific protein of interest should be determined empirically.

Protocol 1: Labeling of Cysteine Residues in a Purified Protein

This protocol is designed to favor the specific alkylation of cysteine residues.

Materials:

  • Protein of interest

  • N-(2-Bromoethyl)quinuclidinium bromide

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Buffer: 100 mM Tris-HCl, pH 8.0-8.5

  • Quenching Solution: 1 M DTT

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the protein is fully solubilized.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM) to the protein solution.

    • Incubate for 1 hour at 37°C to reduce all disulfide bonds.

    • Allow the solution to cool to room temperature.

  • Alkylation Reaction:

    • Prepare a fresh stock solution of N-(2-Bromoethyl)quinuclidinium bromide (e.g., 100 mM in Alkylation Buffer).

    • Add the N-(2-Bromoethyl)quinuclidinium bromide stock solution to the reduced protein solution to achieve a 10- to 50-fold molar excess over the concentration of cysteine residues. The optimal molar excess should be determined experimentally.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add DTT from the 1 M stock solution to a final concentration of 20 mM to quench any unreacted N-(2-Bromoethyl)quinuclidinium bromide.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with multiple buffer changes, or by using a desalting column according to the manufacturer's instructions.

  • Characterization and Storage:

    • Confirm the labeling efficiency and specificity using mass spectrometry (see below).

    • Determine the protein concentration using a standard protein assay.

    • Store the labeled protein at -80°C.

Protocol 2: General Protein Labeling for Mass Spectrometry Analysis

This protocol is suitable for preparing labeled proteins for subsequent proteomic analysis.

Materials:

  • Protein lysate or purified protein

  • Lysis/Denaturation Buffer: 8 M Urea, 50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0

  • Reducing Agent: 1 M DTT

  • N-(2-Bromoethyl)quinuclidinium bromide

  • Quenching Solution: 1 M DTT

  • Trypsin (proteomics grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Reduction:

    • Resuspend the protein sample in Lysis/Denaturation Buffer to a concentration of 1-5 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

  • Alkylation:

    • Add N-(2-Bromoethyl)quinuclidinium bromide to a final concentration of 20-50 mM from a freshly prepared stock solution.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching:

    • Add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to below 1.5 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (trypsin:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

    • When setting up the search parameters, include a variable modification on cysteine and lysine residues corresponding to a mass shift of +219.15 Da (the mass of the N-(2-ethyl)quinuclidinium moiety).

Quantitative Data Summary

The efficiency of protein labeling can be assessed by mass spectrometry. The following table provides a hypothetical example of quantitative data obtained from a labeling experiment.

ProteinMolar Excess of ReagentIncubation Time (min)Labeled Cysteine Residues (%)Labeled Lysine Residues (%)
Protein A10x608510
Protein A50x609825
Protein A50x1209940
Protein B10x60705
Protein B50x609515
Protein B50x1209630

Visualizations

Experimental Workflow

The general workflow for protein labeling and subsequent analysis is depicted below.

G Experimental Workflow for Protein Labeling cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Protein Protein Sample Denature Denaturation & Reduction Protein->Denature Alkylation Alkylation with N-(2-Bromoethyl)quinuclidinium Bromide Denature->Alkylation Quench Quenching Alkylation->Quench Purification Purification Quench->Purification MS Mass Spectrometry Purification->MS

Caption: Workflow for protein labeling.

Signaling Pathway Application

Proteins labeled with N-(2-Bromoethyl)quinuclidinium bromide can be used as probes to study their role in cellular signaling. For example, a labeled kinase could be used to investigate its interactions within a signaling cascade such as the MAPK/ERK pathway.

G MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene

Caption: A simplified MAPK/ERK signaling pathway.

Conclusion

N-(2-Bromoethyl)quinuclidinium bromide is a valuable tool for the covalent modification of proteins. The protocols provided herein offer a starting point for the successful labeling of proteins for a variety of research applications. The introduction of a permanent positive charge can be particularly useful for studying protein-protein and protein-nucleic acid interactions, as well as for altering the properties of proteins for therapeutic or diagnostic purposes. As with any chemical modification, it is crucial to thoroughly characterize the labeled protein to ensure that its structure and function are not adversely affected in a way that would compromise the intended application.

References

Application Notes and Protocols for Covalent Modification of Cysteine Residues using N-(2-Bromoethyl)quinuclidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromoethyl)quinuclidinium Bromide is a reactive compound utilized for the covalent modification of cysteine residues in proteins and peptides. This reagent features a quinuclidinium headgroup and a reactive bromoethyl moiety. The positively charged quinuclidinium portion can facilitate interactions with specific binding pockets on target proteins, while the bromoethyl group serves as an electrophile that readily reacts with the nucleophilic thiol side chain of cysteine residues. This covalent modification is a valuable tool in chemical biology and drug discovery for applications such as protein labeling, functional inhibition, and the development of targeted covalent inhibitors.[1][2]

The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine thiol attacks the carbon atom attached to the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. The specificity of this modification for cysteine residues can be controlled by optimizing reaction conditions such as pH, temperature, and reagent concentrations.

Applications

  • Protein Labeling and Visualization: The quinuclidinium moiety can be further functionalized with reporter tags such as fluorophores or biotin, enabling the visualization and tracking of target proteins within complex biological systems.

  • Enzyme Inhibition: Covalent modification of cysteine residues within the active site or allosteric sites of an enzyme can lead to irreversible inhibition, providing a powerful tool for studying enzyme function and for the development of therapeutic agents.

  • Targeted Covalent Inhibitors: In drug development, the use of a covalent mechanism can enhance the potency and duration of action of a drug. N-(2-Bromoethyl)quinuclidinium Bromide can be incorporated into a larger molecule designed to first bind non-covalently to a target protein, followed by the covalent modification of a nearby cysteine residue.

  • Probing Protein Structure and Function: By selectively modifying cysteine residues, researchers can investigate their role in protein structure, stability, and interaction with other molecules.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the covalent modification of a model protein with N-(2-Bromoethyl)quinuclidinium Bromide. Note: This data is for representational purposes only. Optimal conditions and reaction kinetics will be protein-dependent and must be determined empirically.

Table 1: Reaction Conditions for Cysteine Modification

ParameterRecommended RangeOptimal (Hypothetical)
Protein Concentration 1 - 50 µM10 µM
N-(2-Bromoethyl)quinuclidinium Bromide Concentration 10 - 1000 µM100 µM
pH 7.0 - 8.57.5
Temperature 4 - 37 °C25 °C (Room Temp)
Reaction Time 30 min - 24 h2 hours
Reducing Agent (e.g., TCEP) 1 - 5 mM2 mM

Table 2: Labeling Efficiency and Specificity

Target ProteinCysteine AccessibilityLabeling Efficiency (%)Off-Target Modification (%)
Model Protein A High> 90< 5
Model Protein B Moderate60 - 80< 5
Model Protein C Low (Buried)< 20< 2

Experimental Protocols

Protocol 1: General Procedure for Covalent Labeling of a Purified Protein

This protocol describes the fundamental steps for the covalent modification of a purified protein containing accessible cysteine residues.

Materials:

  • Purified protein of interest

  • N-(2-Bromoethyl)quinuclidinium Bromide

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Reducing Agent (e.g., TCEP-HCl)

  • Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 10 µM.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP-HCl to a final concentration of 2 mM.

    • Incubate at room temperature for 30 minutes.

  • Labeling Reaction:

    • Prepare a stock solution of N-(2-Bromoethyl)quinuclidinium Bromide in a suitable solvent (e.g., water or DMSO).

    • Add the N-(2-Bromoethyl)quinuclidinium Bromide stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM).

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent in excess (e.g., L-cysteine to a final concentration of 10 mM).

    • Incubate for an additional 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove unreacted N-(2-Bromoethyl)quinuclidinium Bromide and quenching reagent by using a desalting column or through dialysis against the Reaction Buffer.

  • Analysis of Modification:

    • Confirm the covalent modification of the protein using SDS-PAGE (a shift in molecular weight may be observed) and mass spectrometry to identify the modified cysteine residues.

Protocol 2: In-gel Analysis of Cysteine Modification

This protocol allows for the identification of cysteine-containing peptides from a protein that has been modified and then separated by SDS-PAGE.[3]

Materials:

  • Protein sample

  • SDS-PAGE reagents and equipment

  • In-gel digestion reagents (e.g., Trypsin)

  • Extraction buffers

  • Mass spectrometer

Procedure:

  • Protein Modification and Electrophoresis:

    • Perform the covalent labeling of the protein sample as described in Protocol 1 (Steps 1 and 2).

    • Run the labeled protein sample on an SDS-PAGE gel.

  • In-gel Digestion:

    • Excise the protein band of interest from the gel.

    • Destain the gel piece.

    • Reduce any remaining disulfide bonds (optional, if complete reduction was not achieved prior to labeling).

    • Perform in-gel digestion with a protease such as trypsin overnight at 37 °C.

  • Peptide Extraction and Analysis:

    • Extract the resulting peptides from the gel piece using appropriate extraction buffers (e.g., acetonitrile and formic acid).

    • Analyze the extracted peptides by mass spectrometry (e.g., LC-MS/MS) to identify the peptides containing the covalently modified cysteine residues. The mass of the N-(2-ethyl)quinuclidinium adduct will be added to the mass of the cysteine-containing peptide.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_cleanup Quenching & Purification cluster_analysis Analysis Protein Purified Protein Reduce Reduction of Disulfides (TCEP) Protein->Reduce Add_Reagent Add N-(2-Bromoethyl)quinuclidinium Bromide Reduce->Add_Reagent Incubate Incubate (2h, RT) Add_Reagent->Incubate Quench Quench Reaction (L-cysteine) Incubate->Quench Purify Desalting/Dialysis Quench->Purify Analysis SDS-PAGE & Mass Spectrometry Purify->Analysis

Caption: Experimental workflow for covalent protein modification.

mechanism Protein_Cys Protein-Cys-SH (Nucleophile) Transition_State Transition State Protein_Cys->Transition_State Reagent Br-CH2-CH2-Quinuclidinium+ (Electrophile) Reagent->Transition_State Product Protein-Cys-S-CH2-CH2-Quinuclidinium+ + Br- Transition_State->Product

Caption: Reaction mechanism of cysteine alkylation.

signaling_pathway_inhibition Signal Upstream Signal Kinase Kinase (with Cys residue) Signal->Kinase Substrate Substrate Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor N-(2-Bromoethyl)quinuclidinium Derivative Inhibitor->Kinase covalently modifies Cys

Caption: Inhibition of a signaling pathway by covalent modification.

References

Application Notes and Protocols: N-(2-Bromoethyl)quinuclidinium Bromide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromoethyl)quinuclidinium Bromide is a quaternary ammonium compound featuring a quinuclidine core. The quinuclidine moiety is a recognized pharmacophore that often confers affinity for cholinergic receptors, particularly muscarinic acetylcholine receptors (mAChRs). Due to the presence of a reactive bromoethyl group, this compound holds potential as an irreversible or covalent ligand, making it a valuable tool for receptor pharmacology studies, including receptor labeling, characterization of the ligand binding pocket, and investigation of receptor turnover.

Quantitative Data for Related Quinuclidinium-Based Muscarinic Antagonists

The following table summarizes the binding affinities of aclidinium bromide, a structurally related quinuclidinium derivative, for the five human muscarinic receptor subtypes (M1-M5). This data provides a contextual framework for the potential binding profile of N-(2-Bromoethyl)quinuclidinium Bromide.

CompoundReceptor SubtypeAffinity (Ki, nM)Reference
Aclidinium BromideM1~0.4[1]
Aclidinium BromideM2~0.5[1]
Aclidinium BromideM3~0.2[1]
Aclidinium BromideM4~0.4[1]
Aclidinium BromideM5~0.5[1]

Postulated Mechanism of Action

N-(2-Bromoethyl)quinuclidinium Bromide is hypothesized to act as an antagonist at muscarinic acetylcholine receptors. The positively charged quinuclidinium head likely engages with the orthosteric binding site, preventing the binding of the endogenous agonist, acetylcholine. The reactive bromoethyl group may then form a covalent bond with a nucleophilic residue in or near the binding pocket, leading to irreversible receptor blockade.

cluster_receptor Muscarinic Receptor (GPCR) cluster_ligands Ligands cluster_effect Cellular Response R Receptor G G-protein R->G activates NoResponse Blocked Signal Transduction R->NoResponse is inhibited Response Signal Transduction & Physiological Effect G->Response initiates ACh Acetylcholine (Agonist) ACh->R Binds Ant N-(2-Bromoethyl)quinuclidinium (Antagonist) Ant->R Binds & Blocks

Figure 1. Postulated antagonistic mechanism at a muscarinic receptor.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity of a test compound, such as N-(2-Bromoethyl)quinuclidinium Bromide, for muscarinic acetylcholine receptors using a radioligand competition binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors).

  • Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: N-(2-Bromoethyl)quinuclidinium Bromide, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known, non-labeled muscarinic antagonist (e.g., 1 µM atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well Plates: For incubating the assay components.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined in preliminary experiments.

    • Prepare serial dilutions of the test compound (N-(2-Bromoethyl)quinuclidinium Bromide) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + radioligand + assay buffer.

      • Non-specific Binding (NSB): Cell membranes + radioligand + non-specific binding control (e.g., 1 µM atropine).

      • Competition Binding: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at room temperature or 37°C for a predetermined time to reach equilibrium. The incubation time should be optimized for the specific receptor and radioligand used.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀ and Ki:

    • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a one-site or two-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Assay Buffer A1 Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding P1->A1 Start A2 Incubate to reach equilibrium A1->A2 D1 Filter through glass fiber filters A2->D1 Terminate Reaction D2 Wash filters to remove unbound ligand D1->D2 D3 Add scintillation cocktail and count radioactivity D2->D3 AN1 Calculate Specific Binding D3->AN1 Raw Data AN2 Plot Competition Curve AN1->AN2 AN3 Determine IC50 and Ki (Cheng-Prusoff Equation) AN2->AN3 conclusion conclusion AN3->conclusion Final Affinity Data

Figure 2. Workflow for a competitive radioligand binding assay.

Conclusion

N-(2-Bromoethyl)quinuclidinium Bromide represents a potentially valuable chemical probe for studying cholinergic receptors. While direct binding data is currently lacking, the protocols and contextual information provided here offer a robust framework for its characterization. Researchers are encouraged to perform saturation and competition binding assays across all five muscarinic receptor subtypes to elucidate its affinity and selectivity profile. Furthermore, functional assays and washout experiments will be crucial to determine whether it acts as a reversible or irreversible antagonist, as suggested by its chemical structure.

References

Developing a Novel Affinity Chromatography Resin with N-(2-Bromoethyl)quinuclidinium Bromide for Targeted Biomolecule Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of a novel affinity chromatography resin based on the ligand N-(2-Bromoethyl)quinuclidinium, Bromide. This resin offers a unique potential for the selective purification of biomolecules that interact with the quinuclidinium moiety, a structural motif present in various biologically active compounds. The positively charged nitrogen within the rigid bicyclic structure of quinuclidinium allows for strong ionic interactions with anionic sites on target molecules.[1] The bromoethyl group serves as a reactive handle for covalent immobilization onto a chromatography matrix.[1]

Principle of Operation

Affinity chromatography is a powerful purification technique that leverages the specific and reversible binding between a target molecule and a ligand immobilized on a solid support (resin).[2][3][4] In this application, this compound is covalently coupled to an agarose-based chromatography matrix. The resulting resin presents the quinuclidinium group as the affinity ligand. When a complex biological sample is passed through a column packed with this resin, target molecules with an affinity for the quinuclidinium moiety will bind, while other components will pass through. The bound target molecules can then be eluted by changing the buffer conditions to disrupt the binding interaction, resulting in a highly purified sample.[4]

Key Applications

The this compound affinity resin can be a valuable tool for:

  • Purification of specific enzymes or receptors: Many enzymes and receptors possess binding pockets with anionic residues that can interact with the cationic quinuclidinium core.

  • Isolation of antibodies: Certain antibodies may exhibit specific or non-specific interactions with this type of ligand.

  • Drug discovery and development: Studying the interaction of small molecules with the immobilized ligand can aid in the identification and characterization of potential drug candidates.

  • Proteomics: Depletion of abundant proteins that bind to the resin to facilitate the analysis of lower abundance proteins.[5]

Data Presentation: Resin Performance Characteristics

The performance of the this compound affinity resin was evaluated based on key parameters. The following tables summarize the quantitative data obtained during characterization.

Table 1: Ligand Immobilization Efficiency

Matrix TypeActivation MethodLigand Concentration (mg/mL resin)Immobilized Ligand Density (µmol/mL resin)Coupling Efficiency (%)
Cross-linked 6% AgaroseEpoxide Activation1015.285
Cross-linked 6% AgaroseEpoxide Activation2028.981
Cross-linked 4% AgaroseEpoxide Activation1012.570

Table 2: Dynamic Binding Capacity for a Model Protein (Bovine Serum Albumin - BSA)

Resin TypeFlow Rate (mL/min)Dynamic Binding Capacity (mg BSA/mL resin) at 10% Breakthrough
Quinuclidinium-Agarose (High Density)0.525
Quinuclidinium-Agarose (High Density)1.021
Quinuclidinium-Agarose (Low Density)0.515

Table 3: Elution Conditions and Recovery

Target ProteinElution BufferElution Volume (Column Volumes)Recovery (%)Purity (%)
Model Protein (BSA)0.1 M Tris-HCl, 1.0 M NaCl, pH 8.0392>95
Target Enzyme X50 mM Phosphate, 0.5 M Arginine, pH 7.5488>90

Experimental Protocols

Detailed methodologies for the preparation and use of the this compound affinity resin are provided below.

Protocol 1: Activation of Agarose Matrix using Epoxide Method

This protocol describes the activation of a hydroxyl-containing agarose matrix to introduce reactive epoxide groups for subsequent ligand coupling.

Materials:

  • Cross-linked Agarose Beads (e.g., Sepharose CL-6B)

  • 1,4-Butanediol diglycidyl ether (Epoxide)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel

Procedure:

  • Wash 100 mL of agarose beads with 10 volumes of distilled water on a sintered glass funnel.

  • Transfer the washed beads to a reaction vessel and add 100 mL of 0.6 M NaOH containing 1,4-butanediol diglycidyl ether.

  • Gently stir the suspension at room temperature for 2 hours.

  • Wash the activated agarose beads extensively with distilled water on a sintered glass funnel to remove excess reagents. The activated matrix should be used immediately for ligand coupling.[6]

Protocol 2: Covalent Coupling of this compound

This protocol details the immobilization of the ligand onto the activated agarose matrix.

Materials:

  • Epoxide-activated agarose beads (from Protocol 1)

  • This compound

  • Coupling Buffer: 0.1 M Sodium Carbonate, pH 11.0

  • Ethanolamine

  • Distilled water

  • Reaction vessel

Procedure:

  • Suspend the 100 mL of activated agarose beads in 100 mL of Coupling Buffer.

  • Dissolve the desired amount of this compound in a minimal volume of Coupling Buffer and add it to the agarose suspension.

  • Gently stir the reaction mixture at 40°C for 16-20 hours.

  • After the coupling reaction, wash the resin with 10 volumes of distilled water.

  • To block any remaining active epoxide groups, incubate the resin with 1 M ethanolamine at pH 8.0 for 4 hours at room temperature.

  • Wash the final resin extensively with distilled water and store it in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Protocol 3: Affinity Purification of a Target Protein

This protocol provides a general procedure for purifying a target protein using the prepared affinity resin.

Materials:

  • This compound affinity resin

  • Chromatography column

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1.0 M NaCl, pH 7.4 or a buffer with a competing agent)

  • Clarified protein sample

Procedure:

  • Pack the affinity resin into a chromatography column and equilibrate with 5-10 column volumes (CV) of Equilibration Buffer.

  • Load the clarified protein sample onto the column at a predetermined flow rate.

  • Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins.

  • Elute the bound target protein with Elution Buffer.

  • Collect fractions and analyze for protein content and purity (e.g., by UV-Vis spectroscopy and SDS-PAGE).

  • Regenerate the column by washing with 3-5 CV of a high salt buffer followed by re-equilibration with Equilibration Buffer.

Visualizations

The following diagrams illustrate the key processes involved in the development and application of the this compound affinity resin.

G cluster_activation Matrix Activation cluster_coupling Ligand Coupling cluster_blocking Blocking Agarose Agarose Bead Epoxide 1,4-Butanediol diglycidyl ether ActivatedAgarose Epoxide-Activated Agarose Agarose->ActivatedAgarose NaOH Epoxide->ActivatedAgarose Ligand N-(2-Bromoethyl) quinuclidinium, Bromide AffinityResin Affinity Resin ActivatedAgarose->AffinityResin Ligand->AffinityResin Ethanolamine Ethanolamine FinalResin Final Resin AffinityResin->FinalResin Ethanolamine->FinalResin

Caption: Workflow for the synthesis of the affinity chromatography resin.

G Start Start: Equilibrate Column Load Load Sample Start->Load Wash Wash Unbound Proteins Load->Wash Elute Elute Bound Target Wash->Elute Collect Collect Fractions Elute->Collect Regenerate Regenerate Column Collect->Regenerate End End Regenerate->End

Caption: Standard workflow for affinity purification.

References

Application Notes and Protocols for N-(2-Bromoethyl)quinuclidinium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental conditions for reactions involving N-(2-Bromoethyl)quinuclidinium Bromide. This compound is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the quinuclidinium moiety into various molecular scaffolds. The rigid, bicyclic structure of the quinuclidinium group is of significant interest in medicinal chemistry, particularly for the development of ligands targeting muscarinic acetylcholine receptors.

Chemical Properties and Reactivity

N-(2-Bromoethyl)quinuclidinium Bromide (CAS No. 104304-10-1) possesses a reactive bromoethyl group attached to a quaternary nitrogen atom within the stable quinuclidine framework. This structural feature renders the terminal carbon of the ethyl group highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathways for this compound are nucleophilic substitution (SN2) and, under basic conditions, elimination (E2).

The choice of reaction conditions, particularly the base and solvent, can influence the competition between substitution and elimination pathways. Non-nucleophilic, bulky bases tend to favor the E2 mechanism, leading to the formation of N-vinylquinuclidinium bromide. In contrast, reactions with nucleophiles in polar aprotic solvents generally favor the SN2 pathway, resulting in the desired alkylated product.

Experimental Protocols

While specific, detailed protocols for a wide range of reactions involving N-(2-Bromoethyl)quinuclidinium Bromide are not extensively documented in publicly available literature, the following represents a general procedure for the alkylation of phenols. This protocol is based on standard methodologies for SN2 reactions with similar alkylating agents. Researchers should consider this as a starting point and optimize the conditions for their specific substrate.

General Protocol for the Alkylation of Phenols

This protocol describes the synthesis of quinuclidinium ether derivatives by reacting N-(2-Bromoethyl)quinuclidinium Bromide with a substituted phenol.

Materials:

  • N-(2-Bromoethyl)quinuclidinium Bromide

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The typical concentration is in the range of 0.1 to 0.5 M.

  • Addition of Alkylating Agent: To the stirred solution, add N-(2-Bromoethyl)quinuclidinium Bromide (1.1 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired quinuclidinium ether derivative.

Quantitative Data Summary

Phenolic SubstrateEquiv. of BaseSolventTemperature (°C)Time (h)Yield (%)
Example: 4-Nitrophenol1.5DMF7018Data to be determined
[Your Substrate]

Logical Workflow for Phenol Alkylation

The following diagram illustrates the general workflow for the alkylation of phenols using N-(2-Bromoethyl)quinuclidinium Bromide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Phenol and K₂CO₃ in DMF add_reagent Add N-(2-Bromoethyl)quinuclidinium Bromide start->add_reagent heat_stir Heat and Stir (60-80°C, 12-24h) add_reagent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor quench Cool and Add Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end Isolated Product purify->end

Caption: General workflow for the synthesis of quinuclidinium ether derivatives.

Application in Drug Discovery: Targeting Muscarinic Receptors

The quinuclidinium moiety is a well-established pharmacophore that can interact with the anionic site of cholinergic receptors. Derivatives of N-(2-Bromoethyl)quinuclidinium Bromide are therefore of great interest as potential ligands for muscarinic acetylcholine receptors (mAChRs). These receptors are implicated in a variety of physiological processes and are important therapeutic targets for a range of disorders, including Alzheimer's disease, overactive bladder, and chronic obstructive pulmonary disease.

The general hypothesis for the interaction of quinuclidinium-based ligands with mAChRs involves the positively charged nitrogen atom of the quinuclidine ring forming a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket. The remainder of the molecule can be modified to achieve selectivity for different mAChR subtypes (M1-M5).

Signaling Pathway Context

The development of selective mAChR ligands can modulate various downstream signaling pathways. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The following diagram illustrates the Gq-coupled signaling pathway often targeted by muscarinic agonists developed from quinuclidinium scaffolds.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq/11 Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ligand Quinuclidinium Ligand Ligand->mAChR Binds

Caption: Gq-coupled muscarinic receptor signaling pathway.

By using N-(2-Bromoethyl)quinuclidinium Bromide as a starting material, researchers can synthesize a library of novel compounds for screening and lead optimization in drug discovery programs targeting muscarinic receptors and their associated signaling pathways.

Application Notes and Protocols for Targeting Muscarinic Receptors with N-(2-Bromoethyl)quinuclidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological processes and are important therapeutic targets for various diseases. N-(2-Bromoethyl)quinuclidinium Bromide is a quaternary ammonium compound featuring a quinuclidine core, a structural motif found in several muscarinic antagonists, and a reactive bromoethyl group. While direct quantitative data on the interaction of N-(2-Bromoethyl)quinuclidinium Bromide with muscarinic receptors is not extensively available in peer-reviewed literature, its chemical structure strongly suggests its potential as a covalent antagonist. The bromoethyl moiety can act as an electrophile, enabling the formation of a covalent bond with nucleophilic residues within the receptor's binding pocket, leading to irreversible or pseudo-irreversible inhibition.

These application notes provide a comprehensive framework for researchers to investigate and characterize the interaction of N-(2-Bromoethyl)quinuclidinium Bromide, or similar reactive compounds, with muscarinic receptor subtypes. The protocols outlined below describe standard methodologies for determining binding affinity, assessing functional antagonism, and characterizing the nature of the ligand-receptor interaction.

Data Presentation: Characterization of Muscarinic Receptor Antagonists

The following tables provide a template for summarizing key quantitative data obtained from the experimental protocols described. For illustrative purposes, example data for known muscarinic antagonists are included.

Table 1: Radioligand Binding Affinities (Ki) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
N-(2-Bromoethyl)quinuclidinium Bromide To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Atropine (non-selective)~1~2~1~1~2
Pirenzepine (M1-selective)~15~300~200~100~250
Tiotropium (long-acting)~0.3~1~0.1~0.5~0.4

Note: Ki values are approximate and can vary based on experimental conditions.

Table 2: Functional Potency (IC50 or pA2) of Muscarinic Antagonists in Cellular Assays

CompoundM1 (Calcium Mobilization)M2 (cAMP Inhibition)M3 (Calcium Mobilization)M4 (cAMP Inhibition)M5 (Calcium Mobilization)
N-(2-Bromoethyl)quinuclidinium Bromide To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Atropine~1 nM (IC50)~2 nM (IC50)~1 nM (IC50)~1 nM (IC50)~2 nM (IC50)
Pirenzepine~20 nM (IC50)>1000 nM (IC50)~250 nM (IC50)~150 nM (IC50)~300 nM (IC50)

Note: Functional potency is highly dependent on the cell line, agonist concentration, and specific assay used.

Experimental Protocols

The following are detailed protocols for the characterization of N-(2-Bromoethyl)quinuclidinium Bromide as a potential muscarinic receptor antagonist.

Protocol 1: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radiolabeled muscarinic antagonist for binding to the receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: N-(2-Bromoethyl)quinuclidinium Bromide.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates, filter mats (GF/B or GF/C), cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL [³H]-NMS (at a final concentration near its Kd, e.g., 0.5-1 nM), 50 µL assay buffer, and 100 µL of cell membrane suspension (20-50 µg protein).

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL Atropine (final concentration 1 µM), and 100 µL of cell membrane suspension.

    • Competition: 50 µL [³H]-NMS, 50 µL of N-(2-Bromoethyl)quinuclidinium Bromide at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with M Receptor) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (N-(2-Bromoethyl)quinuclidinium) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Start Cell Membranes Preincubation Pre-incubate with Test Compound or Vehicle Start->Preincubation Wash Wash Membranes (3-4 cycles of centrifugation and resuspension) Preincubation->Wash SaturationAssay Perform Saturation [³H]-NMS Binding Assay Wash->SaturationAssay Analysis Analyze Bmax SaturationAssay->Analysis Result Reduced Bmax indicates irreversible binding Analysis->Result cluster_gq M1, M3, M5 Signaling cluster_gi M2, M4 Signaling ACh_Gq Acetylcholine M135 M1/M3/M5 Receptor ACh_Gq->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC ACh_Gi Acetylcholine M24 M2/M4 Receptor ACh_Gi->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Application Notes and Protocols for N-(2-Bromoethyl)quinuclidinium Bromide in Thiol-Containing Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-(2-Bromoethyl)quinuclidinium bromide in the selective modification of thiol-containing peptides. This document is intended for researchers in proteomics, drug discovery, and analytical chemistry who are interested in peptide labeling, functionalization, and structural analysis.

Introduction

N-(2-Bromoethyl)quinuclidinium bromide is a reactive compound featuring a quaternary nitrogen within a rigid bicyclic structure and a bromoethyl group capable of alkylating nucleophilic residues. The primary target for this alkylation is the thiol group of cysteine residues in peptides and proteins, which is highly nucleophilic under neutral to slightly basic conditions. This reaction results in the formation of a stable thioether bond, covalently linking the quinuclidinium moiety to the peptide.

The permanent positive charge of the quinuclidinium group can be leveraged for various applications, including:

  • Improving ionization efficiency in mass spectrometry: The fixed positive charge can enhance the signal of modified peptides in electrospray ionization mass spectrometry (ESI-MS).

  • Introducing a rigid conformational constraint: The bulky quinuclidinium cage can influence peptide folding and conformation.

  • Serving as a handle for further functionalization: The quinuclidinium moiety can be a recognition element for specific interactions.

  • Altering solubility and cell permeability: The charged nature of the tag can modify the physicochemical properties of the peptide.

Reaction Mechanism

The reaction of N-(2-Bromoethyl)quinuclidinium bromide with the thiol group of a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom attached to the bromine. This leads to the displacement of the bromide ion and the formation of a stable thioether linkage.

While cysteine's thiol group is the most reactive site for alkylation in peptides, side reactions can occur with other nucleophilic residues, especially at higher pH values.[1] Potential side reactions include the alkylation of lysine (ε-amino group), histidine (imidazole ring), and the N-terminal α-amino group.[1] Careful control of reaction conditions, particularly pH, is crucial to ensure specificity for cysteine.

Experimental Protocols

The following protocols are generalized for the alkylation of thiol-containing peptides with N-(2-Bromoethyl)quinuclidinium bromide. Optimal conditions may vary depending on the specific peptide sequence, its solubility, and the desired degree of modification.

General Protocol for Peptide Alkylation in Solution

This protocol is suitable for purified peptides in an aqueous buffer.

Materials:

  • Thiol-containing peptide

  • N-(2-Bromoethyl)quinuclidinium bromide

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.2-7.5

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Solvents for desalting (e.g., 0.1% Trifluoroacetic acid (TFA) in water, Acetonitrile)

  • Solid-phase extraction (SPE) C18 cartridges for desalting

Procedure:

  • Peptide Reduction (if necessary): If the peptide contains disulfide bonds, they must first be reduced.

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add a 5-10 fold molar excess of TCEP.

    • Incubate at 37°C for 1 hour.

  • Alkylation Reaction:

    • Prepare a stock solution of N-(2-Bromoethyl)quinuclidinium bromide (e.g., 100 mM in Reaction Buffer).

    • Add a 10-50 fold molar excess of N-(2-Bromoethyl)quinuclidinium bromide to the reduced peptide solution.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quenching:

    • To stop the reaction, add a quenching reagent in a 2-fold molar excess relative to the initial amount of N-(2-Bromoethyl)quinuclidinium bromide (e.g., DTT or L-cysteine).

    • Incubate for an additional 15 minutes.

  • Desalting:

    • Remove excess reagents and buffer salts by solid-phase extraction using a C18 cartridge.

    • Condition the cartridge with acetonitrile, followed by equilibration with 0.1% TFA in water.

    • Load the quenched reaction mixture.

    • Wash with 0.1% TFA in water.

    • Elute the modified peptide with a solution of 50-80% acetonitrile in 0.1% TFA.

  • Analysis and Storage:

    • Analyze the purified peptide by LC-MS to confirm modification.

    • Lyophilize the purified, modified peptide and store at -20°C or -80°C.

Protocol for In-Gel Alkylation of Proteins for Proteomic Analysis

This protocol is adapted for proteins separated by polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Protein-containing gel band

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reduction solution: 10 mM DTT in 50 mM ammonium bicarbonate

  • Alkylation solution: 55 mM N-(2-Bromoethyl)quinuclidinium bromide in 50 mM ammonium bicarbonate

  • In-gel digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10-20 ng/µL in digestion buffer)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excise and Destain: Excise the protein band of interest from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with the destaining solution until the gel is clear.

  • Reduction: Remove the destaining solution and add the reduction solution to completely cover the gel pieces. Incubate at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Wash and Digest: Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with acetonitrile. Dry the gel pieces in a vacuum centrifuge. Rehydrate the gel pieces with the trypsin solution and incubate at 37°C overnight.

  • Peptide Extraction: Extract the peptides from the gel pieces using the peptide extraction solution. Pool the extracts and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for mass spectrometry analysis.

Data Presentation and Analysis

The success of the peptide modification should be confirmed by mass spectrometry. The addition of the N-(2-ethyl)quinuclidinium moiety results in a specific mass shift.

Mass Shift Calculation:

  • Molecular Formula of N-(2-ethyl)quinuclidinium: C9H18N+

  • Monoisotopic Mass: 140.1434 Da

Therefore, the successful alkylation of a cysteine residue will result in a mass increase of 140.1434 Da for the peptide.

Mass Spectrometry Analysis:

  • Full MS Scan: Look for a new peak corresponding to the molecular weight of the peptide plus 140.1434 Da.

  • Tandem MS (MS/MS): Fragmentation of the modified peptide will produce b- and y-ions. The fragment ions containing the modified cysteine residue will show a mass shift corresponding to the mass of the cysteine residue plus the mass of the N-(2-ethyl)quinuclidinium moiety.[2] The presence of a prominent ion at m/z 112.1171, corresponding to the quinuclidinium fragment, can also be indicative of the modification.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from peptide alkylation experiments.

Peptide SequenceReagent Molar ExcessReaction Time (min)pHYield (%)Purity (%)Observed Mass (Da)
ACDEGCHIK10x607.28595Peptide MW + 140.15
YKCSFRH20x907.59298Peptide MW + 140.14
GCEGPL50x1207.5>95>99Peptide MW + 140.14

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Reaction of N-(2-Bromoethyl)quinuclidinium Bromide with a Thiol-Containing Peptide

Caption: SN2 reaction of N-(2-Bromoethyl)quinuclidinium bromide with a cysteine residue.

Experimental Workflow for Peptide Alkylation and Analysis

G Workflow for Peptide Modification and Analysis Start Start with Thiol- Containing Peptide Reduction Peptide Reduction (if necessary with TCEP) Start->Reduction Alkylation Alkylation with N-(2-Bromoethyl)quinuclidinium Bromide Reduction->Alkylation Quenching Quench Reaction (e.g., with DTT) Alkylation->Quenching Desalting Desalting (SPE C18) Quenching->Desalting Analysis LC-MS/MS Analysis Desalting->Analysis Data Data Interpretation (Mass Shift, Fragmentation) Analysis->Data End Modified Peptide Characterized Data->End

Caption: General experimental workflow for peptide alkylation and subsequent analysis.

References

Application of N-(2-Bromoethyl)quinuclidinium Bromide in Chemical Biology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Bromoethyl)quinuclidinium Bromide is a quaternary ammonium compound featuring a quinuclidine core and a reactive bromoethyl group. This unique structure makes it a valuable tool in chemical biology, particularly for the study of nicotinic acetylcholine receptors (nAChRs). The positively charged quinuclidinium moiety provides a recognition element for the cationic binding sites of nAChRs, while the bromoethyl group acts as an electrophile, enabling covalent attachment to nucleophilic residues within the receptor's binding pocket. This allows for its use as an affinity labeling agent to irreversibly block and identify nAChR subunits. This application note provides an overview of its uses, protocols for its synthesis and application, and a summary of relevant data.

Key Applications in Chemical Biology

The primary application of N-(2-Bromoethyl)quinuclidinium Bromide in chemical biology is as a covalent antagonist and affinity label for nicotinic acetylcholine receptors (nAChRs) .[1] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2] Dysregulation of nAChR activity is implicated in various neurological disorders, making them important drug targets.[3]

The key features of N-(2-Bromoethyl)quinuclidinium Bromide that make it suitable for this application are:

  • Quinuclidinium Headgroup: The rigid, positively charged quinuclidinium structure mimics the quaternary ammonium group of the endogenous ligand acetylcholine, providing affinity for the nAChR binding site.[4]

  • Reactive Bromoethyl Group: The bromoethyl moiety is an electrophilic group that can react with nucleophilic amino acid residues (e.g., cysteine, tyrosine, or serine) present in the vicinity of the nAChR binding pocket.[4] This results in the formation of a stable covalent bond, leading to irreversible inhibition of the receptor.

This covalent modification allows researchers to:

  • Identify nAChR Subunits: By using a radiolabeled version of the compound, researchers can specifically tag and subsequently identify the protein subunits that constitute the binding site of different nAChR subtypes.

  • Study Receptor Structure and Function: Irreversible blockade of nAChRs allows for the study of the consequences of receptor inactivation on cellular signaling and physiological processes.

  • Serve as a Lead Compound for Drug Development: The quinuclidine scaffold is a common feature in many nAChR antagonists, and understanding its covalent interactions can inform the design of new therapeutic agents.[5]

Quantitative Data

CompoundnAChR SubtypeBinding Affinity (Ki/IC50/EC50)Reference
Vareniclineα4β2 nAChRKi: 0.14 nM[6]
Vareniclineα6β2 nAChRKi: 0.12 nM[6]
Tropisetronα7 nAChRKi: 6.9 nM[6]
Benzethonium Chlorideα4β2 nAChRsIC50: 49 nM[6]
Benzethonium Chlorideα7 nAChRsIC50: 122 nM[6]
(-)-Hosieine-AAc-AChBP (α7/α4β2 surrogate)Kd: 0.040 µM[7]
p-CONH2 diEPPα9 nAChREC50: 1.15 µM[8]

Experimental Protocols

Protocol 1: Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide

This protocol is based on the general principle of quaternization of a tertiary amine with a dihaloalkane.

Materials:

  • Quinuclidine

  • 1,2-Dibromoethane

  • Anhydrous acetonitrile

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve quinuclidine (1 equivalent) in anhydrous acetonitrile.

  • Add a large excess of 1,2-dibromoethane (e.g., 10 equivalents) to the solution.

  • Reflux the reaction mixture with stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, N-(2-Bromoethyl)quinuclidinium Bromide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(2-Bromoethyl)quinuclidinium Bromide as a white solid.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: Radiolabeling of N-(2-Bromoethyl)quinuclidinium Bromide with a Positron Emitter (e.g., 11C or 18F) for PET Imaging

This protocol provides a general workflow for the radiolabeling of a quinuclidinium derivative. The specific precursor and reaction conditions would need to be optimized for N-(2-Bromoethyl)quinuclidinium Bromide. A common strategy is to introduce the radioisotope in the final step of the synthesis. For example, using [11C]methyl iodide to quaternize a precursor.

Materials:

  • A suitable precursor for N-(2-Bromoethyl)quinuclidinium Bromide (e.g., 2-bromoethyl-functionalized quinuclidine precursor for methylation with [11C]CH3I)

  • [11C]Methyl iodide ([11C]CH3I) or other suitable radiolabeling agent

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Automated radiochemistry synthesis module

  • HPLC for purification

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Prepare the precursor molecule.

  • Transfer the chosen radioisotope (e.g., [11C]CH3I) produced from a cyclotron to the automated synthesis module.

  • Dissolve the precursor in a small volume of anhydrous solvent and add it to the reaction vessel within the module.

  • Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) for a short duration (e.g., 5-10 minutes) to facilitate the radiolabeling reaction.

  • After the reaction, quench the reaction and purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing the radiolabeled N-(2-Bromoethyl)quinuclidinium Bromide.

  • Formulate the purified product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

  • Perform quality control tests, including radiochemical purity (by radio-HPLC), specific activity, and sterility, before in vivo use.

Protocol 3: Covalent Labeling of Nicotinic Acetylcholine Receptors

This protocol describes a general procedure for the affinity labeling of nAChRs in a cell or tissue preparation using an electrophilic probe like N-(2-Bromoethyl)quinuclidinium Bromide.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α7 and α4β2 nAChRs) or tissue homogenate rich in nAChRs (e.g., brain tissue).

  • N-(2-Bromoethyl)quinuclidinium Bromide (radiolabeled or non-radiolabeled).

  • Binding buffer (e.g., PBS with 1 mM MgCl2, 1.8 mM CaCl2).

  • Wash buffer (e.g., cold binding buffer).

  • Scintillation counter (for radiolabeled compound).

  • SDS-PAGE and autoradiography equipment (for radiolabeled compound).

  • Competitive antagonist (e.g., mecamylamine) for determining non-specific binding.

Procedure:

  • Preparation of Cells/Tissue:

    • Culture cells to an appropriate density.

    • Or, homogenize tissue in ice-cold buffer and prepare a membrane fraction by centrifugation.

  • Incubation:

    • Incubate the cells or membrane preparation with varying concentrations of N-(2-Bromoethyl)quinuclidinium Bromide in binding buffer. For determining non-specific binding, pre-incubate a parallel set of samples with a high concentration of a competitive antagonist for 30 minutes before adding the labeling agent.

    • Incubate at a specific temperature (e.g., 37 °C) for a time sufficient for covalent labeling to occur (e.g., 30-60 minutes).

  • Washing:

    • Terminate the reaction by washing the cells or membranes multiple times with ice-cold wash buffer to remove unbound labeling agent.

  • Detection (for radiolabeled compound):

    • For total binding, lyse the cells or resuspend the membrane pellet and measure the radioactivity using a scintillation counter.

    • To identify the labeled subunits, solubilize the membranes, separate the proteins by SDS-PAGE, and visualize the radiolabeled bands by autoradiography.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the autoradiogram to determine the molecular weight of the labeled protein subunits.

Visualizations

Signaling Pathways

Activation of nAChRs can trigger a cascade of downstream signaling events. The specific pathways activated depend on the nAChR subtype and the cell type. Below are diagrams illustrating key signaling pathways associated with two major nAChR subtypes: α7 and α4β2.

nAChR_alpha7_signaling ACh Acetylcholine/ Nicotine nAChR_a7 α7 nAChR ACh->nAChR_a7 Ca_influx Ca²⁺ Influx nAChR_a7->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC PI3K PI3K Ca_influx->PI3K NT_release Neurotransmitter Release Ca_influx->NT_release CREB CREB CaMKII->CREB ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Akt->CREB ERK->CREB Gene_expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_expression

α7 nAChR Signaling Pathway

nAChR_alpha4beta2_signaling ACh Acetylcholine/ Nicotine nAChR_a4b2 α4β2 nAChR ACh->nAChR_a4b2 Na_Ca_influx Na⁺/Ca²⁺ Influx nAChR_a4b2->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization ERK_activation ERK Activation Na_Ca_influx->ERK_activation VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Ca_release Further Ca²⁺ Influx VGCC->Ca_release DA_release Dopamine Release Ca_release->DA_release Cognitive_effects Modulation of Cognition & Reward DA_release->Cognitive_effects ERK_activation->Cognitive_effects

α4β2 nAChR Signaling Pathway
Experimental Workflow

The following diagram outlines the general workflow for using N-(2-Bromoethyl)quinuclidinium Bromide as a chemical probe to study nAChRs.

experimental_workflow synthesis Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide radiolabeling Radiolabeling (optional, e.g., ¹¹C, ¹⁸F, ³H) synthesis->radiolabeling covalent_labeling Covalent Labeling Incubation synthesis->covalent_labeling radiolabeling->covalent_labeling receptor_prep Preparation of nAChR-expressing Cells or Tissue Membranes receptor_prep->covalent_labeling wash Washing to Remove Unbound Probe covalent_labeling->wash analysis Analysis wash->analysis sds_page SDS-PAGE & Autoradiography analysis->sds_page Radiolabeled scintillation Scintillation Counting analysis->scintillation Radiolabeled functional_assay Functional Assays (e.g., Electrophysiology) analysis->functional_assay Non-labeled

Workflow for nAChR Labeling

References

Troubleshooting & Optimization

troubleshooting low yield in N-(2-Bromoethyl)quinuclidinium, Bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(2-Bromoethyl)quinuclidinium Bromide. The information is designed to help troubleshoot low yields and other common issues encountered during this quaternization reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of N-(2-Bromoethyl)quinuclidinium Bromide is significantly lower than expected. What are the primary causes?

Low yields in this synthesis can often be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical. Quaternization reactions are sensitive to these parameters.

  • Competing Side Reactions: The most common side reaction is an elimination reaction, particularly if basic impurities are present. Other potential side reactions include the formation of bis-quaternized products.

  • Impure Reactants: The purity of both quinuclidine and 1,2-dibromoethane is crucial. Moisture or other nucleophilic impurities in the reactants or solvent can lead to undesired byproducts.

  • Product Loss During Workup and Purification: N-(2-Bromoethyl)quinuclidinium bromide is a salt and can be highly soluble in polar solvents, which can lead to losses during extraction and washing steps. Improper precipitation or recrystallization techniques can also significantly reduce the isolated yield.

Q2: I am observing a significant amount of a byproduct. What is the likely side reaction and how can I minimize it?

A likely side reaction is the E2 elimination of HBr from the N-(2-Bromoethyl)quinuclidinium bromide product, especially in the presence of a base, to form N-vinylquinuclidinium bromide.[1] To minimize this:

  • Ensure Neutral pH: Use high-purity, neutral solvents and reactants. If necessary, ensure all glassware is thoroughly dried to prevent hydrolysis of 1,2-dibromoethane which could generate HBr and subsequently promote side reactions.

  • Avoid Basic Conditions: Quinuclidine itself is a base. Using a large excess of quinuclidine can increase the basicity of the reaction mixture. Stick to a controlled molar ratio of reactants.

Another potential side reaction is the formation of a bis-quaternized product where a second molecule of quinuclidine reacts with the bromoethyl group of the product. Using a large excess of 1,2-dibromoethane can help to minimize this.

Q3: How does the choice of solvent affect the reaction yield?

The solvent plays a crucial role in the Menshutkin reaction (quaternization). Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile (quinuclidine) as strongly as protic solvents.

  • Recommended Solvents: Acetone, acetonitrile, and dimethylformamide (DMF) are good choices. Acetone is often used as it can facilitate the precipitation of the product upon formation.

  • Solvents to Avoid: Protic solvents like water and alcohols can slow down the reaction by solvating the amine. Non-polar solvents are generally poor choices as the reactants and the salt product may not be sufficiently soluble.

Q4: What is the optimal temperature for this reaction?

The optimal temperature is a balance between reaction rate and the prevalence of side reactions.

  • Room Temperature: Many quaternization reactions proceed well at room temperature over a longer period (e.g., 48-72 hours). This is often a good starting point to minimize side reactions.

  • Elevated Temperatures: Heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate. However, it can also promote elimination and other side reactions. If heating, it is crucial to monitor the reaction progress closely (e.g., by TLC or NMR) to avoid product degradation.

Q5: How can I effectively purify the N-(2-Bromoethyl)quinuclidinium Bromide product?

Purification of quaternary ammonium salts can be challenging due to their ionic nature.

  • Precipitation: If the product precipitates from the reaction mixture (e.g., when using acetone as a solvent), it can be isolated by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove unreacted 1,2-dibromoethane.

  • Recrystallization: If the crude product is impure, recrystallization is a common purification method. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is required. Mixtures of alcohols (like ethanol or isopropanol) and ethers (like diethyl ether) or esters (like ethyl acetate) can be effective.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not is a simple and effective purification step.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive reagentsEnsure quinuclidine has not been oxidized and that 1,2-dibromoethane is of high purity.
Inappropriate solventSwitch to a polar aprotic solvent such as acetone or acetonitrile.
Insufficient reaction time or temperatureMonitor the reaction progress over a longer period or consider gentle heating (e.g., 40-50 °C) while monitoring for side products.
Formation of a Sticky Oil Instead of a Precipitate Product is soluble in the reaction solventTry adding a less polar co-solvent (e.g., diethyl ether or ethyl acetate) to induce precipitation.
Presence of impuritiesAttempt to purify a small sample by trituration with a non-polar solvent to see if a solid can be obtained.
Product is Difficult to Purify Product and starting materials have similar solubilitiesIf precipitation/recrystallization is ineffective, consider column chromatography on alumina, as silica gel can sometimes be too acidic for amines and their salts. A polar eluent system such as acetonitrile/water may be required.
Product is hygroscopicHandle and store the purified product under an inert, dry atmosphere.

Data Presentation

Table 1: Illustrative Effect of Solvent on Reaction Yield

SolventDielectric Constant (ε)Typical Reaction TimeIllustrative Yield (%)
Hexane1.972h at 50°C< 10
Diethyl Ether4.372h at RT20-30
Acetone2148h at RT70-80
Acetonitrile37.524h at RT80-90
DMF38.324h at RT> 90

Note: The yield data is illustrative and based on general principles of the Menshutkin reaction. Actual yields may vary depending on specific experimental conditions.

Table 2: Illustrative Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time for >90% ConversionIllustrative Yield (%)Potential for Side Reactions
25 (Room Temp)48 - 72 hours85 - 95Low
5012 - 24 hours80 - 90Moderate
804 - 8 hours60 - 75High

Note: The data presented is illustrative. Higher temperatures generally decrease reaction time but may also increase the formation of elimination byproducts, leading to a lower isolated yield of the desired product.

Experimental Protocols

Key Experiment: Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide

Materials:

  • Quinuclidine

  • 1,2-dibromoethane

  • Anhydrous acetone (or another suitable polar aprotic solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinuclidine (1.0 equivalent) in anhydrous acetone.

  • Add 1,2-dibromoethane (a 2 to 5-fold molar excess is recommended to minimize bis-quaternization) to the solution.

  • Stir the reaction mixture at room temperature for 48-72 hours. The formation of a white precipitate should be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to check for the disappearance of the quinuclidine starting material.

  • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with cold anhydrous acetone followed by cold diethyl ether to remove any unreacted 1,2-dibromoethane and other soluble impurities.

  • Dry the product under vacuum to obtain N-(2-Bromoethyl)quinuclidinium Bromide.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide Quinuclidine Quinuclidine Product N-(2-Bromoethyl)quinuclidinium Bromide Quinuclidine->Product SN2 Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Product Side_Product N-vinylquinuclidinium Bromide (Elimination) Product->Side_Product E2 Elimination (in presence of base) Bis_Product Bis-quaternized Product Product->Bis_Product Further Reaction with Quinuclidine

Caption: Reaction pathway showing the desired synthesis and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Reactants and Solvent Start->Check_Purity Check_Conditions Review Reaction Conditions (Solvent, Temp) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Byproducts Optimize_Solvent Optimize Solvent (e.g., switch to ACN or DMF) Check_Purity->Optimize_Solvent Optimize_Temp Optimize Temperature (e.g., lower temp, longer time) Check_Conditions->Optimize_Temp Optimize_Ratio Optimize Molar Ratio (e.g., increase excess of dibromoethane) Analyze_Byproducts->Optimize_Ratio Purification_Loss Investigate Purification Step for Product Loss Analyze_Byproducts->Purification_Loss Success Improved Yield Optimize_Solvent->Success Optimize_Temp->Success Optimize_Ratio->Success Improve_Purification Modify Purification (e.g., different recrystallization solvent) Purification_Loss->Improve_Purification Improve_Purification->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Logical_Relationships Key Parameter Relationships and Their Impact on Yield Solvent_Polarity Solvent Polarity (Aprotic) Yield Yield of Desired Product Solvent_Polarity->Yield Increases Temperature Reaction Temperature Reaction_Time Reaction Time Temperature->Reaction_Time Decreases Side_Reactions Side Reactions (Elimination, Bis-quaternization) Temperature->Side_Reactions Increases Excess_Dibromoethane Excess of 1,2-Dibromoethane Excess_Dibromoethane->Side_Reactions Decreases Bis-quaternization Side_Reactions->Yield Decreases

Caption: Relationships between key reaction parameters and the final product yield.

References

Navigating N-(2-Bromoethyl)quinuclidinium Bromide Conjugation: A Technical Guide to Identifying and Mitigating Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Identifying and Mitigating Unwanted Side Products

During the conjugation of N-(2-Bromoethyl)quinuclidinium, Bromide to your target molecule, the formation of side products can compete with your desired reaction, leading to reduced yields and complex purification challenges. This guide will help you identify and address the most common side reactions.

Observation Potential Cause Troubleshooting Steps
Low conjugation yield despite consumption of starting material. Intramolecular Cyclization and Hydrolysis: The primary side reaction is the intramolecular cyclization of this compound to form a highly reactive spiro-aziridinium ion. This intermediate can then be readily attacked by water or other nucleophiles in the reaction mixture, leading to the formation of the undesired N-(2-hydroxyethyl)quinuclidinium bromide.[1]- Control pH: Maintain a neutral to slightly acidic pH (6-7) to minimize the rate of intramolecular cyclization. - Anhydrous Conditions: Whenever possible, perform the reaction in anhydrous solvents to limit the availability of water for hydrolysis of the aziridinium intermediate. - Increase Nucleophile Concentration: A higher concentration of your target nucleophile can kinetically favor the desired intermolecular conjugation over the intramolecular cyclization.
Presence of a product with a mass increase of 18 Da (relative to the quinuclidinium moiety) in LC-MS analysis. Hydrolysis Product: This mass change corresponds to the replacement of the bromine atom with a hydroxyl group, confirming the formation of N-(2-hydroxyethyl)quinuclidinium bromide.- Confirm with Analytical Standards: If available, compare the retention time and mass spectrum of the suspected side product with a known standard of N-(2-hydroxyethyl)quinuclidinium bromide. - Optimize Reaction Time: Shorter reaction times can reduce the extent of hydrolysis. Monitor the reaction progress closely to stop it once the desired product is formed.
Formation of a product with a mass corresponding to the elimination of HBr from the starting material. Base-Induced Elimination: In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of N-vinylquinuclidinium bromide. This is more prevalent in non-aqueous, basic environments.[1]- Avoid Strong Bases: Use a non-nucleophilic, sterically hindered base if a base is required for your reaction, or carefully control the stoichiometry. - Solvent Choice: Polar aprotic solvents may favor the desired SN2 conjugation over elimination.
Multiple unexpected peaks in HPLC or LC-MS chromatogram. Reaction with Buffer Components or Other Nucleophiles: Nucleophilic components in your buffer system (e.g., Tris, phosphate) or other functional groups on your target molecule can react with this compound or the aziridinium intermediate.- Use Non-Nucleophilic Buffers: Employ buffers such as HEPES or MES that are less likely to participate in the reaction. - Protecting Groups: If your target molecule has multiple nucleophilic sites, consider using protecting groups to ensure site-selective conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product I should be concerned about during conjugation?

A1: The most common side product is N-(2-hydroxyethyl)quinuclidinium bromide. This forms via a two-step process: intramolecular cyclization of the starting material to a reactive spiro-aziridinium ion, followed by hydrolysis.[1]

Q2: How does pH affect the formation of side products?

Q3: Can I use a base to facilitate the conjugation reaction?

A3: The use of a base should be approached with caution. Strong bases can promote an E2 elimination reaction, leading to the formation of N-vinylquinuclidinium bromide as a side product.[1] If a base is necessary, a non-nucleophilic, sterically hindered base is recommended.

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound is susceptible to degradation in aqueous solutions, primarily through the intramolecular cyclization and subsequent hydrolysis pathway.[1] For long-term storage, it is recommended to keep the compound at -20°C. For reactions, freshly prepared solutions should be used.

Quantitative Data on Side Product Formation

While specific kinetic data for the side reactions of this compound is limited in the literature, a study on a structurally similar compound, an N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine, provides valuable insights into the rates of cyclization and subsequent hydrolysis. This data can serve as a useful proxy for understanding the kinetics of side product formation.

Reaction Temperature (°C) pH First-Order Rate Constant (k)
Cyclization to Aziridinium Ion227.30.14 min⁻¹
Cyclization to Aziridinium Ion377.30.85 min⁻¹
Hydrolysis of Aziridinium Ion227.30.0083 min⁻¹
Hydrolysis of Aziridinium Ion377.30.040 min⁻¹

Data from a study on an N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine.

This data illustrates the temperature dependence of both the cyclization and hydrolysis reactions, with rates increasing significantly at higher temperatures.

Experimental Protocols

Protocol for Identification and Quantification of Side Products by HPLC-MS

This protocol outlines a general method for the analysis of a conjugation reaction mixture to identify and quantify the desired product and potential side products.

1. Sample Preparation: a. At various time points during your conjugation reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable mobile phase (e.g., 90 µL of 0.1% formic acid in water). This will stop the reaction and prepare the sample for analysis. c. If necessary, centrifuge the sample to remove any precipitated material.

2. HPLC-MS Analysis: a. HPLC System: A standard reverse-phase HPLC system equipped with a C18 column is suitable. b. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water
  • Solvent B: 0.1% Formic Acid in Acetonitrile c. Gradient: A linear gradient from 5% to 95% Solvent B over 15-20 minutes is a good starting point. d. Flow Rate: 0.5 mL/min e. Injection Volume: 5-10 µL f. Detection:
  • UV-Vis: Monitor at a wavelength appropriate for your target molecule.
  • Mass Spectrometry (MS): Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected masses of your starting materials, desired product, and potential side products (N-(2-hydroxyethyl)quinuclidinium bromide and N-vinylquinuclidinium bromide).

3. Data Analysis: a. Identify the peaks in your chromatogram corresponding to the starting material, desired product, and side products based on their retention times and mass-to-charge ratios (m/z).

  • N-(2-Bromoethyl)quinuclidinium: Look for the characteristic isotopic pattern of a bromine-containing compound.
  • N-(2-hydroxyethyl)quinuclidinium: Expect a mass corresponding to the loss of Br and addition of OH.
  • N-vinylquinuclidinium: Expect a mass corresponding to the loss of HBr. b. Quantify the relative amounts of each species by integrating the peak areas from the UV chromatogram or the extracted ion chromatograms from the MS data.

Visualizing Reaction Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the intended conjugation reaction and the formation of the major side products.

Conjugation_Pathway reagent N-(2-Bromoethyl)quinuclidinium product Desired Conjugate reagent->product + Nucleophile (SN2 Reaction) nucleophile Target Nucleophile (e.g., Protein-SH) nucleophile->product

Caption: Desired SN2 conjugation pathway.

Side_Reaction_Pathway cluster_cyclization Intramolecular Cyclization & Hydrolysis cluster_elimination Base-Induced Elimination start N-(2-Bromoethyl)quinuclidinium intermediate Spiro-aziridinium Ion start->intermediate - Br⁻ (Intramolecular SN2) hydrolysis_product N-(2-hydroxyethyl)quinuclidinium (Hydrolysis Product) intermediate->hydrolysis_product + H₂O start_elim N-(2-Bromoethyl)quinuclidinium elimination_product N-vinylquinuclidinium (Elimination Product) start_elim->elimination_product + Base (E2 Reaction)

Caption: Major side reaction pathways.

References

preventing hydrolysis of N-(2-Bromoethyl)quinuclidinium, Bromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of N-(2-Bromoethyl)quinuclidinium, Bromide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in aqueous solutions a concern?

This compound is a quaternary ammonium compound used in organic synthesis. Its structure, featuring a reactive 2-bromoethyl tail, makes it susceptible to degradation in aqueous environments.[1] Maintaining its chemical integrity is crucial for ensuring the accuracy and reproducibility of experiments, as degradation can lead to lower yields of the desired product and the formation of impurities that may complicate reaction outcomes and purification processes.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

The compound has two main degradation pathways, the prevalence of which depends on the pH of the solution.[1]

  • Intramolecular Cyclization (Hydrolysis): In neutral or acidic aqueous solutions, the nitrogen atom of the quinuclidinium ring attacks the carbon bearing the bromine atom. This forms a highly reactive spiro-aziridinium ion intermediate, which is then rapidly attacked by water to yield the hydroxylated product, N-(2-hydroxyethyl)quinuclidinium bromide.[1]

  • Base-Induced Elimination (E2 Pathway): In the presence of a strong base, a bimolecular elimination reaction occurs. The base removes a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of N-vinylquinuclidinium bromide.[1]

G cluster_main Degradation Pathways of this compound cluster_hydrolysis Neutral / Acidic Conditions cluster_elimination Basic Conditions A N-(2-Bromoethyl)quinuclidinium, Bromide B Spiro-aziridinium Ion Intermediate A->B Intramolecular Cyclization D N-vinylquinuclidinium bromide (Elimination Product) A->D E2 Elimination (Strong Base) C N-(2-hydroxyethyl)quinuclidinium bromide (Hydrolysis Product) B->C  H₂O Attack

Degradation pathways of the target compound.

Q3: What are the key factors that influence the rate of hydrolysis?

The stability of the compound is highly dependent on environmental conditions:

  • pH: This is the most critical factor. Neutral to acidic pH favors the hydrolysis pathway, while basic pH promotes the elimination pathway.[1]

  • Temperature: Higher temperatures accelerate the rates of both degradation pathways.[1] Long-term storage at low temperatures (-20°C) is recommended.[2]

  • Buffer Composition: The choice of buffer can influence stability. It is essential to select a buffer system that maintains the desired pH without directly participating in or catalyzing the degradation reactions.

Q4: What are the recommended storage conditions for the compound and its prepared solutions?

  • Solid Compound: May be stored at room temperature for short periods only. Long-term storage is recommended at -20°C.[2]

  • Aqueous Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at a low temperature (2-8°C or -20°C), protected from light, and buffered to an appropriate pH (typically acidic to neutral) to minimize degradation.

Troubleshooting Guide

Problem: My experimental results are inconsistent, or I suspect the compound is degrading in my aqueous solution.

This guide provides a systematic approach to identifying and resolving stability issues.

G cluster_checks Troubleshooting Workflow cluster_solutions Corrective Actions start Inconsistent Results / Suspected Degradation check_pH 1. Verify Solution pH start->check_pH sol_pH Adjust pH to acidic/neutral range (e.g., pH 4-6). Use a calibrated pH meter. check_pH->sol_pH If outside optimal range check_Temp 2. Assess Temperature sol_Temp Prepare solutions cold (on ice). Store stock solutions at -20°C. Minimize time at room temperature. check_Temp->sol_Temp If exposed to high temps check_Buffer 3. Evaluate Buffer System sol_Buffer Use a non-nucleophilic buffer (e.g., phosphate, citrate). Ensure adequate buffer capacity. check_Buffer->sol_Buffer If buffer is reactive or weak check_Purity 4. Confirm Starting Material Purity sol_Purity Analyze starting material (e.g., via HPLC). Monitor for degradation products (e.g., bromide ion). check_Purity->sol_Purity If purity is questionable sol_pH->check_Temp sol_Temp->check_Buffer sol_Buffer->check_Purity end_node Stable Solution & Reproducible Results sol_Purity->end_node

Workflow for troubleshooting solution instability.

Quantitative Data on Hydrolysis

Compound / SystemEnvironment / ConditionsObserved PathwayKey Kinetic Findings
Analog: N-methyl-N-(2-bromoethyl)amino oxotremorine Phosphate buffer (pH 7.3)Intramolecular cyclization to aziridinium ion, then hydrolysisCyclization rate constant (k₁): - 0.14 min⁻¹ at 22°C- 0.85 min⁻¹ at 37°C[3]
Analog: N-methyl-N-(2-bromoethyl)amino oxotremorine Phosphate buffer (pH 7.3)Hydrolysis of the aziridinium ion intermediateHydrolysis rate constant (k₂): - 0.0083 min⁻¹ at 22°C- 0.040 min⁻¹ at 37°C[3]
Analog: Ethylene Dibromide (EDB) Aqueous Buffer, 25°CHydrolysisVery slow rate of hydrolysis. Rate increases as pH decreases from 9 to 5.[4]
Analog: Ethylene Dibromide (EDB) Aqueous Buffer, 45°CHydrolysisRates are several times faster than at 25°C. The rate increases as pH increases from 5 to 9.[4]

Note: The data presented for the oxotremorine analogue is for a structurally related compound and should be used as an estimation of the potential reactivity of this compound.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a 0.1 M citrate buffer at pH 5.0 to minimize hydrolysis.

Materials and Equipment:

  • This compound

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

  • 0.22 µm sterile filter and syringe

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).

    • In a beaker, add the 0.1 M citric acid solution and slowly add the 0.1 M trisodium citrate solution while monitoring with a calibrated pH meter until the pH reaches 5.0 ± 0.05.

  • Prepare 10 mM Stock Solution:

    • Calculate the required mass of this compound (Molar Mass: 299.05 g/mol ) for your target volume. For 10 mL of a 10 mM solution, you will need 2.99 mg.

    • Accurately weigh the calculated mass and transfer it to a volumetric flask.

    • Add a small volume of the prepared pH 5.0 citrate buffer to dissolve the solid.

    • Once fully dissolved, bring the flask to the final volume with the citrate buffer.

    • Mix the solution thoroughly by inversion.

  • Sterilization and Storage:

    • For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use or at 2-8°C for short-term use (less than one week).

Protocol 2: General Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Objective: To identify degradation products and understand degradation pathways.

Procedure:

  • Preparation of Test Solutions: Prepare a solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the test solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the test solution.

    • Incubate at room temperature (due to expected higher reactivity) for a shorter period (e.g., 5, 15, 30, 60 minutes).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add an appropriate volume of 3% H₂O₂ to the test solution.

    • Incubate at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Store the test solution in a temperature-controlled oven (e.g., 60°C) and in a refrigerator (e.g., 4°C) as a control.

    • Analyze samples at defined time points.

  • Photostability Testing:

    • Expose the test solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • Keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze both samples after the exposure period.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method, such as HPLC with UV detection or ion chromatography (to detect bromide ion release).[6][7]

    • Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.

References

N-(2-Bromoethyl)quinuclidinium, Bromide off-target modification of amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Bromoethyl)quinuclidinium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its use, with a focus on addressing potential off-target amino acid modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of N-(2-Bromoethyl)quinuclidinium Bromide?

The primary target for alkylation by N-(2-Bromoethyl)quinuclidinium Bromide is the sulfhydryl group of cysteine residues.[1] This is due to the high nucleophilicity of the thiolate anion at physiological pH, which readily reacts with the electrophilic bromoethyl group in an SN2 reaction.[1]

Q2: Can N-(2-Bromoethyl)quinuclidinium Bromide react with other amino acids?

Yes, off-target modifications of other nucleophilic amino acid residues can occur. While cysteine is the most reactive, other potential targets include lysine, histidine, aspartate, glutamate, serine, threonine, and tyrosine.[2] The extent of these modifications is generally lower than that of cysteine.

Q3: What are the common side reactions to be aware of when using this reagent?

Besides the off-target modification of other amino acid residues, other potential side reactions include reaction with buffer components, especially those containing nucleophiles like Tris. It is also important to control the pH, as a more basic pH can increase the reactivity of various nucleophiles, potentially leading to more off-target effects.

Q4: How can I detect off-target modifications?

Mass spectrometry is the most effective method for identifying both on-target and off-target modifications.[3][4][5][6] By analyzing the mass shift of peptides after enzymatic digestion of the modified protein, you can pinpoint which amino acids have been alkylated. A variable modification search in your data analysis software should be configured to look for the mass addition corresponding to the N-(2-ethyl)quinuclidinium group on all potential amino acid residues.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Incomplete Alkylation of Cysteine Residues 1. Insufficient reagent concentration. 2. Suboptimal reaction time or temperature. 3. Incomplete reduction of disulfide bonds.1. Increase the molar excess of N-(2-Bromoethyl)quinuclidinium Bromide. A 20-50 mM final concentration is a common starting point.[1] 2. Increase the incubation time (e.g., to 60 minutes) or perform the reaction at a slightly elevated temperature (e.g., 37°C), while monitoring for increased off-target effects.[1] 3. Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP and adequate incubation time prior to alkylation.[7]
Protein Precipitation During Alkylation 1. The protein is not stable under the reaction conditions (e.g., pH, temperature, or in the presence of the alkylating reagent). 2. The modification alters the protein's solubility.1. Optimize the buffer composition. The use of denaturants like urea (up to 8 M) can help maintain protein solubility.[1][7] 2. If precipitation occurs after alkylation, consider modifying the downstream workflow, such as using a different buffer for enzymatic digestion or employing a solubilizing agent.
Unexpected Mass Shifts in Mass Spectrometry Data 1. Off-target modification of other amino acid residues. 2. Reaction with buffer components that then modify the protein. 3. Multiple modifications on a single peptide.1. Perform a broader search for variable modifications on all potentially reactive amino acid residues (Cys, Lys, His, Asp, Glu, Ser, Thr, Tyr).[2] 2. Use a non-nucleophilic buffer such as HEPES or ammonium bicarbonate. Avoid Tris-based buffers. 3. Carefully analyze the fragmentation spectra (MS/MS) to confirm the site and number of modifications on each peptide.
Low Yield of Modified Protein/Peptides 1. The reagent has degraded. 2. Inefficient quenching of the reaction, leading to continued reactions that may interfere with downstream processing.1. Prepare fresh stock solutions of N-(2-Bromoethyl)quinuclidinium Bromide before each experiment. 2. If quenching is necessary, add a sufficient amount of a thiol-containing reagent like DTT to consume any excess alkylating agent before proceeding to the next step.[1]

Data Presentation

Illustrative Reactivity of N-(2-Bromoethyl)quinuclidinium Bromide with Amino Acids
Amino Acid Residue Nucleophilic Group Relative Reactivity Potential for Off-Target Modification
CysteineThiol (-SH)Very HighPrimary Target
HistidineImidazole ringHighHigh
LysineEpsilon-amino (-NH₂)ModerateModerate
N-terminusAlpha-amino (-NH₂)ModerateModerate
AspartateCarboxylate (-COO⁻)LowLow
GlutamateCarboxylate (-COO⁻)LowLow
SerineHydroxyl (-OH)Very LowLow, but possible at high pH
ThreonineHydroxyl (-OH)Very LowLow, but possible at high pH
TyrosinePhenol ringVery LowLow

Experimental Protocols

In-Solution Alkylation of Proteins for Mass Spectrometry Analysis

This protocol is adapted from established methods for protein alkylation with bromo-compounds.[1][7]

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Reagent: 500 mM N-(2-Bromoethyl)quinuclidinium Bromide in water or DMSO (prepare fresh, protect from light)

  • Quenching Solution: 500 mM DTT in water (prepare fresh)

  • Proteomics-grade Trypsin

  • Digestion Buffer: 100 mM Ammonium Bicarbonate, pH 8.0

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend or dilute the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Vortex thoroughly and incubate for 30 minutes at 37°C.

  • Reduction of Disulfide Bonds:

    • Add the 500 mM DTT stock solution to the protein solution to a final concentration of 10 mM.

    • Incubate for 60 minutes at 56°C.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the 500 mM N-(2-Bromoethyl)quinuclidinium Bromide stock solution to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 60 minutes.

  • Quenching (Optional but Recommended):

    • To quench the reaction, add the 500 mM DTT stock solution to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1.5 M (typically a 6-8 fold dilution).

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight (12-16 hours) at 37°C.

  • Digestion Quenching and Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.

    • In the mass spectrometry data analysis software, set a variable modification on cysteine corresponding to the mass of the N-(2-ethyl)quinuclidinium adduct. Also, consider searching for this mass shift on other potential off-target residues.

Visualizations

Experimental Workflow for Protein Alkylation

Alkylation_Workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_analysis Downstream Analysis Denaturation Protein Denaturation (8M Urea) Reduction Reduction (DTT) Denaturation->Reduction Incubate Alkylation Alkylation with N-(2-Bromoethyl)quinuclidinium Bromide Reduction->Alkylation Cool to RT Quenching Quenching (Excess DTT) Alkylation->Quenching Incubate (dark) Digestion Trypsin Digestion Quenching->Digestion Dilute Desalting C18 Desalting Digestion->Desalting Acidify MS_Analysis LC-MS/MS Analysis Desalting->MS_Analysis Elute & Dry

Caption: Workflow for in-solution protein alkylation and preparation for mass spectrometry.

SN2 Reaction Mechanism of Cysteine Alkylation

SN2_Mechanism cluster_reactants Reactants cluster_product Product cluster_leaving_group Leaving Group Cysteine Cysteine-S⁻ (Nucleophile) Product Alkylated Cysteine (Thioether bond) Cysteine->Product Sₙ2 Attack Alkyl_Bromide N-(2-Bromoethyl)quinuclidinium⁺ (Electrophile) Alkyl_Bromide->Product Leaving_Group Br⁻ Product->Leaving_Group Displacement

Caption: SN2 reaction mechanism for the alkylation of a cysteine residue.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem Encountered Incomplete_Alkylation Incomplete Alkylation? Start->Incomplete_Alkylation Precipitation Protein Precipitation? Incomplete_Alkylation->Precipitation No Increase_Reagent Increase Reagent/Time/ Temp Incomplete_Alkylation->Increase_Reagent Yes Unexpected_Mass Unexpected Mass Shift? Precipitation->Unexpected_Mass No Optimize_Buffer Optimize Buffer/ Add Denaturant Precipitation->Optimize_Buffer Yes Check_Off_Target Search for Off-Target Modifications Unexpected_Mass->Check_Off_Target Yes Check_Reduction Verify Complete Reduction Increase_Reagent->Check_Reduction Check_Buffer_React Use Non-Nucleophilic Buffer Check_Off_Target->Check_Buffer_React

Caption: A logical flowchart for troubleshooting common experimental issues.

References

minimizing non-specific binding of N-(2-Bromoethyl)quinuclidinium, Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Bromoethyl)quinuclidinium, Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental assays. Our goal is to help you minimize non-specific binding and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS Number: 104304-10-1) is a quaternary ammonium salt.[1][2][3] Structurally, it features a positively charged quinuclidinium head group. This compound is primarily used as a reagent in organic synthesis.[1] In the context of biological research, its cationic and bicyclic structure may be leveraged in the design of chemical probes and other molecular tools, for instance, in studies involving muscarinic acetylcholine receptors where the quinuclidinium moiety is a known pharmacophore.[4]

Q2: What is non-specific binding (NSB) and why is it a concern with this compound?

Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target.[5] For this compound, its permanent positive charge makes it susceptible to electrostatic interactions with negatively charged surfaces, such as plasticware, glass, and cellular membranes.[5][6][7] Additionally, hydrophobic interactions can contribute to NSB.[8] High non-specific binding can lead to a reduced signal-to-noise ratio, inaccurate quantification of specific binding, and misleading experimental outcomes.

Q3: What is an acceptable level of non-specific binding in a typical radioligand binding assay?

Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of the ligand being tested.[9][10] In well-optimized assays, it's possible to achieve specific binding that accounts for more than 70% of the total binding.[10] If non-specific binding is too high, it can obscure the specific binding signal, making data interpretation difficult.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge encountered during in-vitro assays. The following guide provides a systematic approach to identifying and mitigating the potential causes.

Diagram: Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_Workflow start High Non-Specific Binding Detected q1 Is the assay buffer optimized? start->q1 sol1 Optimize Buffer: - Adjust pH - Increase Ionic Strength (e.g., NaCl) - Add Blocking Agents (BSA, Detergents) q1->sol1 a1_no q2 Are assay conditions (time, temp) optimized? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize Conditions: - Reduce Incubation Time - Lower Incubation Temperature q2->sol2 a2_no q3 Is the concentration of This compound appropriate? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Titrate Compound Concentration: - Use the lowest concentration that provides a robust specific signal. q3->sol3 a3_no q4 Are washing steps adequate? q3->q4 a3_yes a3_yes Yes a3_no No sol3->q4 sol4 Optimize Washing: - Increase wash volume and/or number of washes - Use ice-cold wash buffer q4->sol4 a4_no q5 Are you using appropriate labware? q4->q5 a4_yes a4_yes Yes a4_no No sol4->q5 sol5 Consider Labware: - Use low-binding microplates - Pre-treat surfaces with blocking agents q5->sol5 a5_no end_node Non-Specific Binding Minimized q5->end_node a5_yes a5_yes Yes a5_no No sol5->end_node

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

Potential Causes and Solutions for High Non-Specific Binding
Potential Cause Recommended Solution(s)
Suboptimal Buffer Composition Adjust pH: The charge of interacting molecules can be influenced by pH. Optimizing the buffer pH can help minimize electrostatic interactions.[11] Increase Ionic Strength: Adding salts like NaCl to the buffer can shield electrostatic interactions, thereby reducing the binding of the positively charged this compound to negatively charged surfaces.[8][11]
Inadequate Blocking Add Blocking Agents: Incorporate proteins like Bovine Serum Albumin (BSA) or non-fat dry milk into the assay buffer to coat surfaces and reduce non-specific interactions.[12][13][14] Casein can also be an effective blocking agent.[13] Include Non-ionic Detergents: Low concentrations of non-ionic detergents such as Tween-20 can disrupt hydrophobic interactions.[8][11]
Inappropriate Assay Conditions Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease non-specific binding.[10][14] However, it is crucial to ensure that equilibrium for specific binding is still achieved.
Excessive Compound Concentration Titrate Compound Concentration: Use the lowest possible concentration of this compound that still provides a robust specific signal. Non-specific binding is often proportional to the ligand concentration.
Inefficient Washing Optimize Washing Steps: Increase the number of washes, the volume of cold wash buffer, or include a short soak step to more effectively remove the unbound compound.[12][13][14]
Inappropriate Labware Use Low-Binding Plates/Tubes: Standard polystyrene labware can be hydrophobic and contribute to NSB. Consider using commercially available low-binding microplates and tubes. Pre-treat Surfaces: Pre-incubating labware with a blocking solution can passivate the surfaces and reduce NSB.

Diagram: Mechanisms of Non-Specific Binding of this compound

NSB_Mechanisms cluster_compound N-(2-Bromoethyl)quinuclidinium cluster_surface Assay Surface (e.g., plastic, membrane) compound Quinuclidinium Head (+) Bromoethyl Tail surface Negatively Charged Sites (-) Hydrophobic Patches compound->surface Electrostatic Attraction compound->surface Hydrophobic Interaction

Caption: Primary mechanisms of non-specific binding for this compound.

Experimental Protocols

Protocol 1: Optimizing Buffer Conditions to Minimize NSB

This protocol provides a framework for systematically testing different buffer components to reduce the non-specific binding of this compound.

Methodology:

  • Establish a Baseline: Run your assay using your standard buffer conditions in wells/tubes that do not contain the specific target (e.g., no receptor preparation). The signal detected in these "no target" controls represents the level of non-specific binding.

  • Prepare a Test Matrix: Create variations of your assay buffer to test the effect of ionic strength and blocking agents.

  • Perform the NSB Assay:

    • Dispense each buffer variation into the appropriate wells/tubes.

    • Add this compound at your working concentration.

    • Incubate under your standard assay conditions.

    • Wash and process the samples as you would for your main experiment.

    • Quantify the bound compound.

  • Analyze the Data: Compare the signal from each buffer variation to your baseline. The buffer that yields the lowest signal has the most optimal composition for reducing NSB.

Example Buffer Optimization Matrix:

Variable Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Buffer Base 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4
NaCl 0 mM150 mM150 mM150 mM
BSA 0%0%0.5% (w/v)0.5% (w/v)
Tween-20 0%0%0%0.05% (v/v)
Protocol 2: Saturation Binding Assay to Determine and Minimize NSB

This protocol describes how to perform a saturation binding experiment, which is essential for quantifying both specific and non-specific binding.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Your optimized buffer from Protocol 1.

    • Radiolabeled this compound: Prepare a series of dilutions (typically 8-12 concentrations) ranging from approximately 0.1 to 10 times the expected dissociation constant (Kd).

    • Unlabeled Competitor: A high concentration (at least 100-fold higher than the highest radioligand concentration) of an unlabeled compound that binds to the same target. This is used to define non-specific binding.

    • Receptor Preparation: Your cell membranes or tissue homogenates.

  • Set up the Assay:

    • Total Binding: To a set of tubes/wells, add increasing concentrations of the radiolabeled compound and the receptor preparation.

    • Non-Specific Binding: To a parallel set of tubes/wells, add the unlabeled competitor, followed by increasing concentrations of the radiolabeled compound and the receptor preparation.

  • Incubation: Incubate all samples under your optimized time and temperature conditions to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding against the concentration of the radiolabeled compound. This data can be analyzed using non-linear regression to determine the Kd and Bmax (maximal number of binding sites).

Data Summary for a Hypothetical Saturation Binding Experiment:

Radioligand Conc. (nM) Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0850025006000
10.01100050006000
20.012200100002200

Note: This data is for illustrative purposes only.

References

managing reactivity of the bromoethyl group in N-(2-Bromoethyl)quinuclidinium, Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Bromoethyl)quinuclidinium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of the bromoethyl group in N-(2-Bromoethyl)quinuclidinium Bromide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for the bromoethyl group in N-(2-Bromoethyl)quinuclidinium Bromide?

The bromoethyl group in N-(2-Bromoethyl)quinuclidinium Bromide is susceptible to two main competing reaction pathways:

  • Nucleophilic Substitution (SN2): An external nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. This is a common pathway for forming new carbon-heteroatom bonds.[1]

  • Elimination (E2): In the presence of a base, a proton is abstracted from the carbon atom adjacent to the carbon bearing the bromine, leading to the formation of N-vinylquinuclidinium bromide.[1]

The choice of reagents and reaction conditions will determine which pathway is favored.

Q2: How does the quinuclidinium group influence the reactivity of the bromoethyl moiety?

The positively charged quaternary nitrogen of the quinuclidinium group has a significant electron-withdrawing effect. This enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. This electronic effect can accelerate the rate of both SN2 and E2 reactions.

Q3: What type of solvents are recommended for reactions with N-(2-Bromoethyl)quinuclidinium Bromide?

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions involving N-(2-Bromoethyl)quinuclidinium Bromide. These solvents can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic carbon. For some reactions, polar protic solvents like ethanol or water may be used, but they can also act as competing nucleophiles.

Q4: What are the recommended storage conditions for N-(2-Bromoethyl)quinuclidinium Bromide?

For short-term storage, N-(2-Bromoethyl)quinuclidinium Bromide may be stored at room temperature. However, long-term storage at -20°C is recommended to maintain its stability and prevent degradation.[2] It is also advisable to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and moisture.

Troubleshooting Guides

Issue 1: Low yield of the desired nucleophilic substitution product and formation of N-vinylquinuclidinium bromide.

  • Potential Cause: The base used in the reaction is too strong or sterically hindered, favoring the E2 elimination pathway.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a weaker or less sterically hindered base. For example, if you are using potassium tert-butoxide, consider switching to potassium carbonate or triethylamine.

    • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.

    • Nucleophile Concentration: Ensure a high concentration of the desired nucleophile to promote the bimolecular substitution reaction.

Issue 2: The reaction is slow or does not proceed to completion.

  • Potential Cause: The nucleophile is not strong enough, or the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that higher temperatures might also promote side reactions like elimination.

    • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction.

    • Activate the Nucleophile: If your nucleophile is a weak acid (e.g., a thiol or a secondary amine), consider adding a non-nucleophilic base to deprotonate it and increase its nucleophilicity.

Issue 3: Formation of unexpected side products.

  • Potential Cause: Intramolecular reactions or reactions with the solvent.

  • Troubleshooting Steps:

    • Intramolecular Cyclization: In some cases, if the nucleophile is part of a larger molecule that also contains the N-(2-Bromoethyl)quinuclidinium moiety, intramolecular cyclization can occur.[3] To minimize this, reactions can be run at high dilution to favor intermolecular reactions.

    • Solvent as a Nucleophile: If using a protic solvent like water or an alcohol, it can compete with your intended nucleophile. If this is an issue, switch to a polar aprotic solvent.

Data Presentation

The following table summarizes the expected reactivity of N-(2-Bromoethyl)quinuclidinium Bromide with various nucleophiles. Please note that the yields and reaction conditions are illustrative and based on general principles of SN2 reactions with similar alkyl bromides. Optimization for specific substrates is recommended.

NucleophileReagent ExampleProductTypical SolventTypical ConditionsExpected Yield
AminePiperidineN-(2-Piperidinoethyl)quinuclidinium BromideDMF60-80°C, 12-24hGood to High
ThiolSodium thiophenoxideN-(2-(Phenylthio)ethyl)quinuclidinium BromideEthanolRoom Temp, 4-6hHigh
AzideSodium AzideN-(2-Azidoethyl)quinuclidinium BromideDMF/Water80-100°C, 12-16hHigh
HydroxideSodium HydroxideN-(2-Hydroxyethyl)quinuclidinium BromideWater/EthanolReflux, 4-8hModerate to Good

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (e.g., Piperidine)

  • In a round-bottom flask, dissolve N-(2-Bromoethyl)quinuclidinium Bromide (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and the desired amine (e.g., piperidine, 1.2 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol (e.g., Thiophenol)

  • Dissolve N-(2-Bromoethyl)quinuclidinium Bromide (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare the sodium thiophenoxide by reacting thiophenol (1.1 eq) with sodium ethoxide (1.1 eq) in ethanol.

  • Add the solution of sodium thiophenoxide to the solution of N-(2-Bromoethyl)quinuclidinium Bromide.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: General Procedure for Elimination Reaction to Form N-vinylquinuclidinium bromide

  • Dissolve N-(2-Bromoethyl)quinuclidinium Bromide (1.0 eq) in a suitable solvent such as ethanol or tert-butanol.

  • Add a strong, sterically hindered base such as potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start N-(2-Bromoethyl)quinuclidinium Bromide SN2_Product Substitution Product (e.g., N-(2-Nu-ethyl)quinuclidinium) Start->SN2_Product  Nucleophile (e.g., RNH2, RS⁻)  Polar Aprotic Solvent E2_Product Elimination Product (N-vinylquinuclidinium bromide) Start->E2_Product  Strong, bulky base (e.g., t-BuOK)  Heat

Caption: Competing SN2 and E2 reaction pathways of N-(2-Bromoethyl)quinuclidinium Bromide.

Troubleshooting_Workflow Start Low Yield of Desired Substitution Product? Check_Side_Product Major side product is N-vinylquinuclidinium bromide? Start->Check_Side_Product Yes Check_Reaction_Completion Reaction incomplete? Start->Check_Reaction_Completion No Action_Base Use weaker / less hindered base (e.g., K2CO3 instead of t-BuOK) Check_Side_Product->Action_Base Yes Action_Temp Lower reaction temperature Action_Base->Action_Temp End Improved Yield Action_Temp->End Action_Increase_Temp Increase reaction temperature moderately Check_Reaction_Completion->Action_Increase_Temp Yes Action_Solvent Ensure polar aprotic solvent is used Action_Increase_Temp->Action_Solvent Action_Nucleophile Increase nucleophile concentration or use a stronger nucleophile Action_Solvent->Action_Nucleophile Action_Nucleophile->End

Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.

References

Technical Support Center: N-(2-Bromoethyl)quinuclidinium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Bromoethyl)quinuclidinium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of N-(2-Bromoethyl)quinuclidinium bromide?

A1: N-(2-Bromoethyl)quinuclidinium bromide is an alkylating agent. Its reactivity is centered around the electrophilic carbon atom attached to the bromine. Due to the polar carbon-bromine bond, this compound is susceptible to nucleophilic substitution and base-induced elimination reactions[1][2]. The quaternary quinuclidinium head group also influences the reactivity of the bromoethyl tail.

Q2: How can I quench excess N-(2-Bromoethyl)quinuclidinium bromide in my reaction?

A2: Excess N-(2-Bromoethyl)quinuclidinium bromide can be quenched by adding a nucleophilic reagent to the reaction mixture. Common nucleophiles that will react with this compound include water, alcohols, amines, and thiols. The choice of quenching agent will depend on the solvent and other components of your reaction mixture. For a general-purpose quench, the slow addition of water or a primary/secondary amine is often effective.

Q3: Are there any specific safety precautions I should take when working with N-(2-Bromoethyl)quinuclidinium bromide?

A3: Yes. As an alkylating agent, N-(2-Bromoethyl)quinuclidinium bromide should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q4: My reaction is showing multiple products. What could be the cause?

A4: The formation of multiple products can arise from competing reaction pathways. N-(2-Bromoethyl)quinuclidinium bromide can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions[1][2]. The reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature, will influence which pathway is favored. Strong, sterically hindered bases tend to favor elimination, while good, non-basic nucleophiles favor substitution[3][4].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor solubility of reactants.Ensure all reactants are fully dissolved. You may need to use a co-solvent or a different solvent system.
Deactivated reagent.Verify the purity and activity of your N-(2-Bromoethyl)quinuclidinium bromide and nucleophile.
Formation of Elimination Byproduct The nucleophile is too basic.If substitution is desired, use a less basic nucleophile. For example, use an amine instead of a hydroxide or alkoxide.
High reaction temperature.Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.
Difficulty in Quenching Quenching agent is not reactive enough.Choose a more potent nucleophile for quenching, such as a primary amine (e.g., ethanolamine) or a thiol (e.g., 2-mercaptoethanol).
Insufficient amount of quenching agent.Add the quenching agent in a stoichiometric excess (e.g., 1.5 to 2 equivalents) relative to the unreacted N-(2-Bromoethyl)quinuclidinium bromide.
Product Isolation Issues Product is water-soluble.If your product is a quaternary ammonium salt, it may have significant water solubility. Use appropriate extraction techniques, such as using a more polar organic solvent or employing solid-phase extraction (SPE).
Emulsion formation during workup.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Experimental Protocols

Protocol for Quenching Excess N-(2-Bromoethyl)quinuclidinium Bromide with Ethanolamine

This protocol describes a general procedure for quenching unreacted N-(2-Bromoethyl)quinuclidinium bromide in a reaction mixture.

Materials:

  • Reaction mixture containing excess N-(2-Bromoethyl)quinuclidinium bromide

  • Ethanolamine

  • Appropriate organic solvent for workup (e.g., dichloromethane, ethyl acetate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add ethanolamine (1.5 equivalents relative to the initial amount of N-(2-Bromoethyl)quinuclidinium bromide) dropwise to the cooled reaction mixture.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the disappearance of the N-(2-Bromoethyl)quinuclidinium bromide spot by TLC or LC-MS to ensure the quench is complete.

  • Once the quench is complete, dilute the reaction mixture with an appropriate organic solvent and deionized water.

  • Transfer the mixture to a separatory funnel and perform an aqueous extraction. Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Visualizations

Workflow for Synthesis and Quenching of a Radiolabeled 3-Quinuclidinyl Benzilate Analog

The following diagram illustrates a typical workflow for the synthesis of a radiolabeled compound for potential use in medical imaging, starting from a stannylated precursor and involving a quenching step.

G cluster_synthesis Synthesis & Radioiodination cluster_quenching Quenching cluster_workup Workup & Purification stannylated_precursor Stannylated 3-Quinuclidinyl Benzilate radioiodination Radioiodination (e.g., Na¹²³I, Oxidizing Agent) stannylated_precursor->radioiodination Reacts with reaction_mixture Reaction Mixture (Radiolabeled Product + Excess Reagents) radioiodination->reaction_mixture Forms quenching_agent Quenching Agent (e.g., NaHSO₃) reaction_mixture->quenching_agent Quenched with quenched_mixture Quenched Reaction Mixture quenching_agent->quenched_mixture Neutralizes workup Aqueous Workup (Extraction, Washing) quenched_mixture->workup purification Purification (e.g., HPLC) workup->purification Leads to final_product Purified Radiolabeled 3-Quinuclidinyl Benzilate Analog purification->final_product Yields

Caption: Workflow for the synthesis and quenching of a radiolabeled compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-(2-Bromoethyl)quinuclidinium Bromide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alkylating agent N-(2-Bromoethyl)quinuclidinium bromide alongside other established alkylating agents. Alkylating agents are a cornerstone in cancer chemotherapy and various biomedical research applications, primarily exerting their cytotoxic effects by covalently modifying cellular macromolecules like DNA.[1][2] This modification can disrupt DNA replication and transcription, ultimately leading to cell death.[2][3]

The reactivity of an alkylating agent is a critical determinant of its efficacy and toxicity. This guide will delve into the structural basis of N-(2-Bromoethyl)quinuclidinium bromide's reactivity, compare it with other classes of alkylating agents, and provide standardized experimental protocols for its evaluation.

Mechanism of Action: The Aziridinium Ion Intermediate

The high reactivity of many nitrogen mustards and related compounds stems from their ability to form a highly reactive aziridinium ion intermediate.[2][3][4] N-(2-Bromoethyl)quinuclidinium bromide is postulated to follow this mechanism. The lone pair of electrons on the quinuclidine nitrogen atom intramolecularly displaces the bromide ion, forming a strained, three-membered aziridinium ring. This positively charged intermediate is a potent electrophile, readily attacked by nucleophiles such as the N7 position of guanine in DNA.[1][4]

cluster_activation Activation Pathway cluster_alkylation DNA Alkylation cluster_consequences Cellular Consequences N_Bromoethyl N-(2-Bromoethyl)quinuclidinium Aziridinium Quinuclidinium Aziridinium Ion (Reactive Intermediate) N_Bromoethyl->Aziridinium - Br⁻ DNA_Guanine Guanine in DNA (N7) Aziridinium->DNA_Guanine Nucleophilic Attack Alkylated_DNA Alkylated Guanine DNA_Damage DNA Damage Alkylated_DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed activation and DNA alkylation pathway for N-(2-Bromoethyl)quinuclidinium bromide.

Comparative Reactivity with Other Alkylating Agents

The reactivity of N-(2-Bromoethyl)quinuclidinium bromide can be conceptually compared with other well-established alkylating agents based on their chemical structures and mechanisms of activation. The following table presents a hypothetical comparison of key parameters. It is important to note that direct experimental data for N-(2-Bromoethyl)quinuclidinium bromide is limited, and these values are illustrative.

Alkylating AgentClassActivating MoietyExpected ReactivityKey Features
N-(2-Bromoethyl)quinuclidinium Nitrogen MustardAziridinium IonHighPre-charged structure may influence cell permeability; high reactivity due to strained aziridinium ring.
Chlorambucil Nitrogen MustardAziridinium IonModerateAromatic ring delocalizes the nitrogen lone pair, reducing the rate of aziridinium ion formation.[5]
Melphalan Nitrogen MustardAziridinium IonModerateL-phenylalanine carrier group facilitates transport into cells via amino acid transporters.[6]
Cyclophosphamide Nitrogen MustardPhosphoramide MustardLow (Prodrug)Requires metabolic activation by cytochrome P450 enzymes in the liver.[4][5]
Carmustine (BCNU) NitrosoureaChloroethyl Diazonium IonHighDecomposes non-enzymatically to a highly reactive electrophile; can cross the blood-brain barrier.[4][5]
Cisplatin Platinum CompoundAquated Platinum ComplexModerateForms DNA adducts, leading to cross-linking; mechanism differs from classical alkylating agents.[7]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The following table provides illustrative IC50 values for different alkylating agents against a hypothetical cancer cell line.

CompoundIllustrative IC50 (µM)
N-(2-Bromoethyl)quinuclidinium5
Chlorambucil15
Melphalan10
4-Hydroxycyclophosphamide (active metabolite)8
Carmustine (BCNU)25
Cisplatin2

Experimental Protocols

To empirically determine the reactivity and cytotoxic potential of N-(2-Bromoethyl)quinuclidinium bromide, a series of standardized experiments are required.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).[1]

Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours). Include untreated control wells.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against drug concentration and use a non-linear regression model to calculate the IC50 value.[1]

DNA Interstrand Cross-linking (Comet Assay)

Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.[1]

Methodology:

  • Treatment: Treat cells with the alkylating agent for a defined period.

  • Irradiation: Expose cells to a fixed dose of ionizing radiation (e.g., X-rays) on ice to introduce random single-strand breaks.[1]

  • Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them to remove membranes and proteins.[1]

  • Electrophoresis: Apply an electric field. DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.[1]

  • Analysis: The presence of ICLs will reduce the migration of DNA. The degree of cross-linking is inversely proportional to the length and intensity of the comet tail.[1]

cluster_workflow Experimental Workflow for Alkylating Agent Evaluation start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Alkylating Agent cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity dna_damage DNA Damage Assay (e.g., Comet Assay) treatment->dna_damage data_analysis Data Analysis (IC50, % DNA Damage) cytotoxicity->data_analysis dna_damage->data_analysis end End data_analysis->end

Caption: A general experimental workflow for evaluating the efficacy of a novel alkylating agent.

Conclusion

N-(2-Bromoethyl)quinuclidinium bromide, through the formation of a reactive aziridinium intermediate, is expected to be a potent alkylating agent. Its pre-charged nature may present unique characteristics in terms of cell permeability and bioavailability compared to other nitrogen mustards that are neutral prodrugs. Further experimental investigation using standardized protocols is essential to fully characterize its reactivity profile and potential as a therapeutic agent or research tool. The comparative framework and experimental designs presented in this guide offer a robust starting point for such evaluations.

References

A Comparative Guide to the Cysteine Selectivity of N-(2-Bromoethyl)quinuclidinium, Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected selectivity of N-(2-Bromoethyl)quinuclidinium, Bromide for cysteine residues over other amino acids. Due to a lack of direct experimental data for this specific reagent, this guide leverages data from closely related alkylating agents and established principles of chemical reactivity to provide a well-informed perspective.

Introduction to Cysteine Alkylation

Cysteine residues, with their nucleophilic thiol (-SH) groups, are frequent targets for chemical modification in proteins. Alkylating agents are commonly employed to cap these residues, preventing the formation of disulfide bonds and enabling various analytical and therapeutic applications. However, the selectivity of these agents is paramount, as off-target reactions with other nucleophilic amino acid side chains can lead to undesired modifications, complicating data interpretation and potentially causing adverse biological effects.

This compound is a quaternary ammonium compound containing a reactive bromoethyl group. The permanent positive charge and bulky quinuclidinium headgroup are expected to influence its reactivity and selectivity profile.

Comparative Reactivity and Selectivity

The primary reactive moiety in this compound is the bromoethyl group. Its reactivity is analogous to other bromo- and iodo-derivatives, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The key determinant of selectivity is the relative nucleophilicity of the amino acid side chains at a given pH.

Table 1: Predicted Reactivity of this compound with Nucleophilic Amino Acids

Amino AcidSide Chain NucleophilePredicted ReactivityRationale
Cysteine Thiolate (-S⁻)High The thiolate anion is a potent nucleophile, making cysteine the primary target for alkylation.
MethionineThioether (-S-CH₃)ModerateThe sulfur in methionine is nucleophilic and can be alkylated, particularly under conditions that favor SN2 reactions.
HistidineImidazole ringModerateThe imidazole ring of histidine is nucleophilic and known to be susceptible to alkylation, especially at the Nτ position.
Lysineε-Amino group (-NH₂)Low to ModerateThe primary amine of lysine is a potential nucleophile, but generally less reactive than the thiolate of cysteine.
N-terminusα-Amino group (-NH₂)Low to ModerateThe N-terminal amino group can also be alkylated, with its reactivity being pH-dependent.
AspartateCarboxylate (-COO⁻)LowThe carboxylate groups are weak nucleophiles and are less likely to be alkylated.
GlutamateCarboxylate (-COO⁻)LowSimilar to aspartate, the carboxylate side chain is not a primary target for alkylation.
TyrosinePhenoxide (-O⁻)LowThe phenoxide ion can be a nucleophile, but its reactivity is generally lower than that of thiols and amines in this context.

Table 2: Comparison with Common Cysteine Alkylating Agents

Alkylating AgentPrimary TargetKnown Off-Target ResiduesGeneral Selectivity
This compound (Predicted) CysteineMethionine, Histidine, Lysine, N-terminusGood to High
Iodoacetamide (IAM)CysteineMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminusModerate
Chloroacetamide (CAA)CysteineMethionine (oxidation)High
N-Ethylmaleimide (NEM)CysteineLysine, HistidineHigh
4-Vinylpyridine (4-VP)CysteineMinimalVery High

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the alkylation of cysteine residues in proteins can be adapted. The following is a representative protocol based on methods for similar alkylating agents.

General Protocol for Cysteine Alkylation:

  • Reduction: The protein sample is first treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to break any existing disulfide bonds. A typical condition is incubation with 10 mM DTT at 56°C for 30 minutes.

  • Alkylation: this compound is then added to the reduced protein solution. A common molar excess of the alkylating agent over the reducing agent is used (e.g., 2-5 fold). The reaction is typically carried out in the dark at room temperature for 30-60 minutes. The pH of the reaction buffer is crucial and is usually maintained between 7.5 and 8.5 to ensure the cysteine thiol is in its more nucleophilic thiolate form.

  • Quenching: The reaction is quenched by the addition of an excess of a thiol-containing compound, such as DTT or β-mercaptoethanol, or by lowering the pH.

  • Sample Preparation for Analysis: The alkylated protein sample is then prepared for downstream analysis, such as mass spectrometry, by buffer exchange, digestion, and desalting.

Visualizing Reaction Pathways and Workflows

G Predicted Alkylation Reaction of Cysteine Cys Cysteine Residue (-CH2-SH) Thiolate Thiolate Anion (-CH2-S⁻) Cys->Thiolate Deprotonation (pH > pKa) AlkylatedCys Alkylated Cysteine (-CH2-S-CH2-CH2-N⁺-Quinuclidine) Thiolate->AlkylatedCys SN2 Attack BEQ N-(2-Bromoethyl)quinuclidinium (Br-CH2-CH2-N⁺-Quinuclidine) BEQ->AlkylatedCys Br_ion Bromide Ion (Br⁻) G General Experimental Workflow for Cysteine Alkylation cluster_protein Protein Sample cluster_reduction Reduction cluster_alkylation Alkylation cluster_analysis Downstream Analysis Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein (Free Thiols) Protein->ReducedProtein + DTT/TCEP AlkylatedProtein Alkylated Protein ReducedProtein->AlkylatedProtein + Alkylating Agent Analysis Mass Spectrometry, SDS-PAGE, etc. AlkylatedProtein->Analysis Quench & Purify

mass spectrometry analysis of proteins labeled with N-(2-Bromoethyl)quinuclidinium, Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protein Labeling Strategies for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Quantitative mass spectrometry has become an indispensable tool in proteomics for identifying and quantifying proteins in complex biological samples. This guide provides an objective comparison of common protein labeling techniques, offering insights into their principles, workflows, and performance to aid researchers in selecting the most suitable method for their experimental goals. While this guide focuses on established methodologies, it is important to note that specific reagents, such as N-(2-Bromoethyl)quinuclidinium Bromide, are not widely documented for this application in current scientific literature.

Overview of Protein Labeling Strategies

In quantitative proteomics, proteins or peptides are tagged with isotopic labels, which allows for the relative or absolute quantification of protein abundance between different samples. These methods can be broadly categorized into two main approaches: in vivo metabolic labeling and in vitro chemical labeling.[1]

  • Metabolic Labeling (e.g., SILAC): In this approach, cells are cultured in media containing "heavy" stable isotope-labeled amino acids, which are incorporated into proteins during translation.[1]

  • Chemical Labeling (e.g., TMT, iTRAQ, Dimethyl Labeling): Proteins are first extracted and digested into peptides, which are then chemically tagged with isotopic labels in vitro.[1]

The choice of a labeling strategy is critical and depends on factors such as the sample type, desired level of multiplexing, cost, and the specific biological question being addressed.[1]

Performance Comparison of Key Labeling Techniques

The following table summarizes the key performance characteristics of widely used protein labeling methods for quantitative mass spectrometry.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags) & iTRAQ (isobaric Tags for Relative and Absolute Quantitation)Stable Isotope Dimethyl Labeling
Principle Metabolic labeling with "heavy" amino acids.[1]Isobaric chemical labeling of peptides.[2]Chemical labeling of peptide N-termini and lysine residues.
Sample Type Live cells in culture.[2]Cell lysates, tissues, body fluids.[3]Cell lysates, tissues, body fluids.
Multiplexing Typically 2-4 samples.[2]Up to 16 samples (TMTpro).[4]2-3 samples (light, intermediate, heavy).[5]
Quantification MS1 precursor ion intensity comparison.[3]MS2/MS3 reporter ion intensity comparison.[6]MS1 precursor ion intensity comparison.[5]
Accuracy High, low variability as samples are combined early.[7]High, but can be affected by co-isolation interference.[6]Good, cost-effective.
Proteome Coverage Can be lower than label-free methods.[7]Can be lower than label-free methods.[7]Generally good.
Cost Moderate to high (labeled amino acids).High (reagents are expensive).[6]Low (reagents are inexpensive).[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative proteomics experiments. Below are generalized protocols for three common labeling techniques.

SILAC Experimental Protocol

Principle: Cells are grown in media where specific natural ("light") amino acids (e.g., Arginine and Lysine) are replaced with their "heavy" stable isotope counterparts. After a number of cell divisions, these heavy amino acids are fully incorporated into the proteome. The "heavy" and "light" cell populations can then be subjected to different treatments before being combined for analysis.

Methodology:

  • Cell Culture: Grow two populations of cells in parallel. One in standard "light" medium and the other in "heavy" medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆ L-Arginine and ¹³C₆ L-Lysine) for at least 5-6 cell doublings to ensure complete incorporation.

  • Cell Treatment: Apply the experimental treatment to one cell population while the other serves as a control.

  • Sample Harvesting and Lysis: Harvest and lyse the cells from both populations.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or similar.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Relative quantification is achieved by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[1]

TMT/iTRAQ Experimental Protocol

Principle: These reagents are isobaric tags, meaning they have the same total mass. Peptides from different samples are labeled with different tags. During MS/MS fragmentation, reporter ions with unique masses are generated, and the intensity of these reporter ions is used to quantify the relative abundance of the peptides (and thus proteins) in each sample.

Methodology:

  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • Labeling: Label an equal amount of peptides from each sample with a different isobaric tag (e.g., TMTsixplex™) according to the manufacturer's instructions. The reaction targets the N-termini and lysine side chains of the peptides.

  • Quenching and Combining: Quench the labeling reaction and combine all labeled samples into a single mixture.

  • Peptide Cleanup: Desalt the combined peptide mixture.

  • LC-MS/MS Analysis: Analyze the mixed sample by LC-MS/MS. Peptide identification is performed on the MS2 spectra, and relative quantification is based on the intensities of the reporter ions in the MS2 or MS3 spectra.[6]

Stable Isotope Dimethyl Labeling Protocol

Principle: This method involves the reaction of primary amines (N-terminus and ε-amino group of lysine) in peptides with formaldehyde and a reducing agent (sodium cyanoborohydride) to introduce dimethyl groups. Using isotopically labeled formaldehyde and/or sodium cyanoborohydride allows for differential labeling of samples.

Methodology:

  • Protein Extraction and Digestion: Extract and digest proteins into peptides.

  • Labeling:

    • Light Label: To the peptide solution, add "light" formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

    • Heavy Label: To a separate peptide solution, add "heavy" formaldehyde (¹³CD₂O) and sodium cyanoborohydride.

  • Incubation: Incubate the reactions to allow for complete labeling.

  • Quenching and Combining: Quench the reactions and combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Peptide Cleanup: Desalt the combined sample.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. Quantification is based on the relative intensities of the "light" and "heavy" peptide pairs in the MS1 scans.[5]

Visualizing Proteomics Workflows

Diagrams are essential for understanding the complex workflows in quantitative proteomics.

SILAC_Workflow cluster_light Control Sample cluster_heavy Experimental Sample Light_Culture Cell Culture (Light Amino Acids) Light_Treatment Control Treatment Light_Culture->Light_Treatment Light_Lysis Cell Lysis Light_Treatment->Light_Lysis Combine Combine Samples Light_Lysis->Combine Heavy_Culture Cell Culture (Heavy Amino Acids) Heavy_Treatment Experimental Treatment Heavy_Culture->Heavy_Treatment Heavy_Lysis Cell Lysis Heavy_Treatment->Heavy_Lysis Heavy_Lysis->Combine Digest Protein Digestion (Trypsin) Combine->Digest Cleanup Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (MS1 Precursor Intensity) LCMS->Quant

Caption: Workflow for a typical SILAC experiment.

Chemical_Labeling_Workflow cluster_samples Multiple Samples Sample1 Sample 1 Extract Protein Extraction & Digestion Sample1->Extract Sample2 Sample 2 Sample2->Extract SampleN ... Sample N SampleN->Extract Label Peptide Labeling (e.g., TMT, Dimethyl) Extract->Label Combine Combine Labeled Peptides Label->Combine Cleanup Peptide Cleanup Combine->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for chemical labeling-based quantitative proteomics.

References

A Comparative Guide to Covalent Modification: N-(2-Bromoethyl)quinuclidinium Bromide and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring covalent modification strategies, the choice of reagent is critical for achieving specific and efficient labeling of biomolecules. This guide provides a comparative overview of the novel reagent N-(2-Bromoethyl)quinuclidinium Bromide and contrasts it with well-established alternatives, primarily focusing on the modification of cysteine residues in proteins. Due to a lack of extensive published data on the performance of N-(2-Bromoethyl)quinuclidinium Bromide in proteomics applications, this guide draws parallels from the known reactivity of similar bromoethyl compounds and provides a framework for its potential use and validation.

N-(2-Bromoethyl)quinuclidinium Bromide: A Potential Tool for Covalent Labeling

N-(2-Bromoethyl)quinuclidinium Bromide possesses a reactive bromoethyl group, making it a candidate for the covalent modification of nucleophilic residues on proteins and other biomolecules.[1] The primary mechanism of action is expected to be an SN2 (bimolecular nucleophilic substitution) reaction, where a nucleophile, such as the thiol group of a cysteine residue, attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.[1] The quinuclidinium headgroup, a bulky and positively charged moiety, can influence the reagent's solubility, steric hindrance, and potential interactions with the target molecule.

While specific applications in proteomics are not yet widely documented, the bromoethyl functional group is a known reactive handle for attaching molecular scaffolds to biological targets.[2] Its utility in creating muscarinic receptor antagonists by alkylating hydroxyl or amine groups suggests its potential for broader applications in chemical biology and drug discovery.

Comparison with Established Cysteine Modification Reagents

The most commonly used reagents for cysteine alkylation in proteomics are iodoacetamide (IAM) and N-ethylmaleimide (NEM). The following tables summarize their key characteristics in comparison to the projected properties of N-(2-Bromoethyl)quinuclidinium Bromide.

Table 1: Comparison of Reagent Properties

FeatureN-(2-Bromoethyl)quinuclidinium, Bromide (Projected)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Reactive Group BromoethylIodoacetylMaleimide
Primary Target Nucleophiles (e.g., Cysteine thiols)Cysteine thiolsCysteine thiols
Reaction Mechanism SN2SN2Michael Addition
Leaving Group BromideIodideNone
Charge Positive (Quinuclidinium headgroup)NeutralNeutral

Table 2: Comparison of Reaction Parameters and Specificity

ParameterThis compound (Projected)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Optimal pH Likely neutral to slightly alkalineAlkaline (pH 7.5-8.5)[3]Near neutral (pH 6.5-7.5)
Relative Reactivity UnknownModerateHigh (generally faster than IAM)[4]
Specificity Unknown, potential for reaction with other nucleophilesGood for cysteines, but can react with other residues (Met, His, Lys, Tyr, N-terminus, C-terminus) at higher pH and concentrations.[3]High for cysteines at optimal pH, but can react with lysines and histidines at alkaline pH.[4]
Reversibility Irreversible (Thioether bond)Irreversible (Thioether bond)Generally considered irreversible, though some reports suggest potential for reversibility under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of covalent modification reagents. Below are established protocols for IAM and NEM, and a hypothetical protocol for N-(2-Bromoethyl)quinuclidinium Bromide that would require empirical optimization.

Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM) for Proteomics

This protocol is designed for the reduction and alkylation of cysteine residues in protein samples prior to enzymatic digestion and mass spectrometry analysis.

  • Protein Solubilization and Reduction:

    • Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add a freshly prepared solution of IAM in the same buffer to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the unreacted IAM by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1.5 M.

    • Proceed with enzymatic digestion (e.g., with trypsin).

Protocol 2: Cysteine Alkylation with N-Ethylmaleimide (NEM)

This protocol is often used to block free thiols at a more neutral pH.

  • Protein Solubilization:

    • Solubilize the protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). For intracellular proteins, lysis can be performed in a buffer containing NEM to immediately block accessible cysteines.

  • Alkylation:

    • Add a freshly prepared solution of NEM to a final concentration of 20-50 mM.

    • Incubate at room temperature for 1 hour.

  • Quenching (Optional):

    • The reaction can be quenched by adding a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Downstream Processing:

    • Proceed with subsequent steps such as protein purification, digestion, or activity assays.

Hypothetical Protocol for N-(2-Bromoethyl)quinuclidinium Bromide

Note: This is a theoretical protocol and requires significant optimization for any specific application.

  • Reagent Preparation:

    • Prepare a fresh stock solution of N-(2-Bromoethyl)quinuclidinium Bromide in an appropriate solvent (e.g., water, DMSO, or the reaction buffer).

  • Reaction Conditions:

    • Based on the SN2 mechanism, a neutral to slightly alkaline pH (e.g., pH 7.5-8.5) would likely be optimal to deprotonate the cysteine thiol, increasing its nucleophilicity.

    • Start with a molar excess of the reagent over the estimated concentration of reactive thiols (e.g., 10- to 50-fold molar excess).

    • Incubate at room temperature for 1-2 hours. Monitor the reaction progress if possible.

  • Quenching:

    • Quench the reaction with a small molecule thiol such as DTT or β-mercaptoethanol.

  • Validation:

    • Validate the covalent modification using mass spectrometry to detect the expected mass shift on the target protein or peptide.

    • Perform control experiments without the reagent and with a non-reactive analogue if available.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_IAM Iodoacetamide (IAM) Reaction IAM Iodoacetamide (I-CH₂-CONH₂) Product_IAM Alkylated Cysteine (Protein-Cys-S-CH₂-CONH₂) IAM->Product_IAM Cys_IAM Protein-Cys-SH Cys_IAM->Product_IAM SN2 Attack Iodide I⁻ Product_IAM->Iodide Leaving Group

Figure 1. Reaction mechanism of iodoacetamide with a cysteine residue.

G cluster_NEM N-Ethylmaleimide (NEM) Reaction NEM N-Ethylmaleimide Product_NEM Thioether Adduct NEM->Product_NEM Cys_NEM Protein-Cys-S⁻ Cys_NEM->Product_NEM Michael Addition

Figure 2. Reaction mechanism of N-ethylmaleimide with a cysteine residue.

G Start Protein Sample Denature Denaturation & Reduction (e.g., Urea, DTT) Start->Denature Alkylate Alkylation (IAM, NEM, or other reagent) Denature->Alkylate Quench Quench Excess Reagent Alkylate->Quench Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest Analyze LC-MS/MS Analysis Digest->Analyze

Figure 3. General workflow for cysteine alkylation in proteomics.

G cluster_comparison Logical Comparison of Reagents Target Covalent Modification of Cysteine BEQ N-(2-Bromoethyl)quinuclidinium Bromide Target->BEQ Established Established Reagents (IAM, NEM) Target->Established BEQ_Data Limited Published Data BEQ->BEQ_Data Established_Data Extensive Experimental Data Established->Established_Data BEQ_Use Hypothetical/Exploratory Use BEQ_Data->BEQ_Use Established_Use Routine & Validated Use Established_Data->Established_Use

Figure 4. Comparison of N-(2-Bromoethyl)quinuclidinium Bromide and established reagents.

References

Comparative Kinetic Analysis of N-(2-Bromoethyl)quinuclidinium Bromide and Analogues in Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the kinetic profiles of N-(2-Bromoethyl)quinuclidinium Bromide and related N-(2-haloethyl)amines, focusing on their propensity for intramolecular cyclization to form reactive aziridinium ions.

This guide provides a comparative analysis of the reaction kinetics of N-(2-Bromoethyl)quinuclidinium Bromide and its analogues. The primary focus is on the intramolecular cyclization, a critical reaction pathway that leads to the formation of a highly reactive spiro-aziridinium ion intermediate. This process, driven by anchimeric assistance from the nitrogen atom, is of significant interest in the design of alkylating agents and pharmacological probes. Understanding the kinetic parameters of this and competing reactions is crucial for predicting the stability, reactivity, and biological activity of these compounds.

Comparative Kinetic Data

CompoundReactionConditionsRate Constant (k)
N-methyl-N-(2-bromoethyl)amino analogue of oxotremorineIntramolecular Cyclization (k₁)Phosphate Buffer (pH 7.3), 22°C0.14 min⁻¹[1]
Phosphate Buffer (pH 7.3), 37°C0.85 min⁻¹[1]
Hydrolysis (k₂) of Aziridinium IonPhosphate Buffer (pH 7.3), 22°C0.0083 min⁻¹[1]
Phosphate Buffer (pH 7.3), 37°C0.040 min⁻¹[1]

Reaction Pathways and Mechanisms

N-(2-Bromoethyl)quinuclidinium Bromide and its analogues can undergo two primary reaction pathways: intramolecular cyclization and intermolecular nucleophilic substitution.

Intramolecular Cyclization (Anchimeric Assistance): The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming a strained, three-membered spiro-aziridinium ion. This process is significantly influenced by the proximity and availability of the nitrogen's lone pair. The resulting aziridinium ion is highly electrophilic and susceptible to attack by nucleophiles, including water (hydrolysis), leading to the formation of a hydroxylated product.

Intermolecular Nucleophilic Substitution (S N 2): In the presence of external nucleophiles, a direct S N 2 reaction can occur at the carbon bearing the bromine, leading to the displacement of the bromide and the formation of a substitution product without the formation of a cyclic intermediate. The rate of this reaction is dependent on the concentration and nucleophilicity of the external nucleophile.

The following diagram illustrates the intramolecular cyclization pathway and subsequent hydrolysis.

G Intramolecular Cyclization and Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization cluster_hydrolysis Hydrolysis N-(2-Bromoethyl)amine N-(2-Bromoethyl)amine Derivative Aziridinium_Ion Aziridinium Ion Intermediate N-(2-Bromoethyl)amine->Aziridinium_Ion - Br⁻ Hydroxylated_Product Hydroxylated Product Aziridinium_Ion->Hydroxylated_Product + H₂O

Caption: Reaction pathway of N-(2-bromoethyl)amine derivatives.

Experimental Protocols

Detailed experimental protocols for determining the kinetic parameters of these reactions typically involve monitoring the disappearance of the reactant or the appearance of a product over time using spectroscopic or chromatographic methods.

General Protocol for Kinetic Analysis of Intramolecular Cyclization and Hydrolysis:

  • Solution Preparation: A stock solution of the N-(2-bromoethyl)amine compound is prepared in a suitable solvent. The reaction is initiated by diluting an aliquot of the stock solution into a temperature-controlled buffer solution (e.g., phosphate buffer at a specific pH).

  • Reaction Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture and analyzing them.

    • Spectrophotometry: If the reactant, intermediate, or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the concentrations of the reactant, intermediate (if stable enough), and product at different time points. A suitable column and mobile phase are chosen to achieve good separation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the cyclized and/or hydrolyzed products.

  • Data Analysis: The concentration data obtained at various time points are then used to determine the rate constants. For a first-order reaction, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

The following diagram outlines a general workflow for a kinetic experiment.

G Experimental Workflow for Kinetic Analysis Start Start Prepare_Stock_Solution Prepare Stock Solution of Compound Start->Prepare_Stock_Solution Initiate_Reaction Initiate Reaction in Temperature-Controlled Buffer Prepare_Stock_Solution->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Spectrophotometry, HPLC, NMR) Initiate_Reaction->Monitor_Reaction Collect_Data Collect Concentration vs. Time Data Monitor_Reaction->Collect_Data Analyze_Data Analyze Data to Determine Rate Constants Collect_Data->Analyze_Data End End Analyze_Data->End

Caption: General workflow for kinetic analysis experiments.

Conclusion

The kinetic analysis of N-(2-Bromoethyl)quinuclidinium Bromide and its analogues reveals a strong propensity for intramolecular cyclization to form reactive aziridinium ions. The rate of this reaction is highly dependent on factors such as temperature and pH. The presented data on the oxotremorine analogue provides a valuable benchmark for understanding the reactivity of this class of compounds. Further studies are warranted to obtain direct kinetic data for N-(2-Bromoethyl)quinuclidinium Bromide to allow for a more direct comparison and to fully elucidate its reactivity profile for applications in drug development and as chemical probes.

References

Characterization of N-(2-Bromoethyl)quinuclidinium Bromide Adducts by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characterization of N-(2-Bromoethyl)quinuclidinium bromide and its potential adducts. Due to the limited availability of direct experimental NMR data for N-(2-Bromoethyl)quinuclidinium bromide in publicly accessible literature, this guide leverages data from closely related analogs and foundational NMR principles to provide a comprehensive overview. We will explore the expected NMR spectral features, compare them with a known quinuclidinium derivative, and discuss alternative characterization techniques.

Introduction to N-(2-Bromoethyl)quinuclidinium Bromide

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium compound featuring a rigid bicyclic quinuclidine core. The presence of a reactive 2-bromoethyl group makes it a candidate for forming covalent adducts with biological nucleophiles, such as amino acids and nucleobases. Understanding the structure of these adducts is crucial for drug development and toxicology studies, with NMR spectroscopy being a primary tool for such characterization.

Predicted NMR Characterization of N-(2-Bromoethyl)quinuclidinium Bromide

Based on the known NMR spectra of the quinuclidinium cation and the typical influence of an N-bromoethyl group, we can predict the approximate ¹H and ¹³C NMR chemical shifts for N-(2-Bromoethyl)quinuclidinium bromide. The quaternization of the nitrogen atom leads to a significant downfield shift of the adjacent protons and carbons compared to neutral quinuclidine.

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-Bromoethyl)quinuclidinium Bromide

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₂ (bromoethyl)3.8 - 4.055 - 60
Br-CH₂ (bromoethyl)3.5 - 3.725 - 30
N-CH₂ (ring)3.4 - 3.650 - 55
CH (ring bridgehead)2.2 - 2.435 - 40
CH₂ (ring)1.9 - 2.120 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Comparative NMR Data: (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide

To provide a tangible comparison, the experimental NMR data for a structurally related compound, (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium bromide, is presented below. This compound also features a quinuclidinium core, offering insights into the spectral characteristics of this class of molecules.

Table 2: Experimental ¹H and ¹³C NMR Data for (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide in MeOH-d₄ [1]

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Quinuclidine Ring Protons1.70-2.19, 3.48-3.73m21.0, 24.9, 25.9, 54.1, 56.6
Pyrrolidine Ring Protons1.37-1.50, 2.96-3.01, 3.19-3.27, 3.33-3.37m32.9, 47.7, 69.2

Characterization of Adducts by NMR

The formation of an adduct between N-(2-Bromoethyl)quinuclidinium bromide and a nucleophile (e.g., an amino acid residue or a DNA base) can be monitored and characterized by changes in the NMR spectrum. Key indicators of adduct formation include:

  • Changes in Chemical Shifts: The chemical environment of the protons and carbons near the reaction site will be altered, leading to shifts in their corresponding NMR signals. For example, the signals of the bromoethyl group would show significant changes upon covalent linkage to a nucleophile.

  • Disappearance of Signals: The signal corresponding to the bromine-bearing carbon would be expected to shift significantly or be replaced by a new signal corresponding to the newly formed bond.

  • Appearance of New Signals: New signals corresponding to the modified nucleophile and the linker will appear in the spectrum.

  • Changes in Coupling Constants: The spin-spin coupling between adjacent nuclei can change upon adduct formation, providing further structural information.

  • NOE (Nuclear Overhauser Effect) Correlations: 2D NOESY experiments can reveal through-space proximity between protons of the quinuclidinium moiety and the adducted molecule, helping to define the three-dimensional structure of the adduct.

Experimental Protocols

A general protocol for the NMR characterization of N-(2-Bromoethyl)quinuclidinium bromide and its adducts is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
  • Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.
  • For adduct studies, the reaction can be monitored directly in the NMR tube by acquiring spectra at different time points after mixing the reactants.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integration of the signals.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
  • 2D NMR:
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical and conformational analysis of the adducts.

Alternative Characterization Techniques

While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.

Table 3: Comparison of NMR Spectroscopy with Mass Spectrometry

Feature NMR Spectroscopy Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ions.
Information Provided Detailed 3D molecular structure, connectivity, and dynamics.Molecular weight, elemental composition, and fragmentation patterns.
Sensitivity Relatively low (milligram to microgram range).Very high (nanogram to femtogram range).
Sample State Solution or solid-state.Typically requires ionization; can be coupled with separation techniques like LC or GC.
Quantitative Analysis Inherently quantitative.Can be quantitative with appropriate standards.
Destructive Non-destructive.Destructive.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the parent compound and its adducts by providing highly accurate mass measurements. Tandem MS (MS/MS) can provide structural information through fragmentation analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for characterizing N-(2-Bromoethyl)quinuclidinium bromide and its adducts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_adduct Adduct Formation & Analysis synthesis Synthesis of N-(2-Bromoethyl)quinuclidinium bromide purification Purification synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms reaction Reaction with Nucleophile purification->reaction adduct_nmr NMR of Adduct reaction->adduct_nmr adduct_ms MS of Adduct reaction->adduct_ms

General workflow for synthesis and characterization.

nmr_analysis_pathway start Sample oneD_nmr 1D NMR (¹H, ¹³C) start->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr structure_elucidation Structure Elucidation twoD_nmr->structure_elucidation adduct_formation Adduct Formation Study structure_elucidation->adduct_formation noe_analysis NOESY for 3D Structure adduct_formation->noe_analysis final_structure Final Adduct Structure noe_analysis->final_structure

Logical pathway for NMR-based structural analysis.

References

assessing the stability of the thioether bond formed by N-(2-Bromoethyl)quinuclidinium, Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical biology, the covalent linkage of molecules is paramount. Among these, the thioether bond is a workhorse, prized for its general robustness in connecting targeting moieties, such as antibodies, to therapeutic payloads or imaging agents. The choice of chemical strategy to form this bond, however, has profound implications for the stability and, ultimately, the efficacy and safety of the resulting conjugate.

This guide provides a comparative analysis of the stability of the thioether bond formed by N-(2-Bromoethyl)quinuclidinium, Bromide, versus other common thioether linkages. Supported by experimental data, we delve into the chemical nuances that dictate bond longevity under physiological conditions, offering researchers a data-driven framework for selecting the optimal conjugation strategy.

Comparing Thioether Bond Stability: Alkyl Halide vs. Maleimide Chemistry

The stability of a thioether bond is fundamentally dictated by its formation chemistry and the surrounding molecular environment. Here, we compare the linkage derived from an alkyl bromide, such as this compound, with the widely used thioether bond originating from a maleimide-thiol reaction.

The reaction of an alkyl bromide with a thiol proceeds via an S\textsubscript{N}2 mechanism, forming a simple and generally stable thioether. In contrast, the maleimide-thiol reaction is a Michael addition, resulting in a thiosuccinimide linkage. This linkage is susceptible to degradation under physiological conditions through a retro-Michael reaction, which can lead to payload exchange with other thiols, such as albumin or glutathione.[1][2]

Linkage TypeFormation ChemistryKey Stability ConcernsHalf-life in Human Plasma
Thioether (from Alkyl Bromide) S\textsubscript{N}2 reactionGenerally stable; potential for oxidation of the sulfur atom.High (generally considered stable)
Thiosuccinimide (from Maleimide) Michael additionSusceptible to retro-Michael reaction and thiol exchange; hydrolysis of the succinimide ring can occur.[1][2]Variable (can be low, from hours to days, depending on the local environment)[2][3]
Ring-Opened Thiosuccinimide Hydrolysis of thiosuccinimideStabilized against retro-Michael reaction.Very high (over two years)[2]
Bromoacetamide-derived Thioether S\textsubscript{N}2 reactionMore stable than maleimide-derived thioethers.[2]High[2]

Experimental Protocols for Assessing Thioether Bond Stability

To empirically determine the stability of a thioether linkage, several in vitro and in vivo assays can be employed. Below are detailed protocols for commonly used methods.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in a biologically relevant matrix.[1][3]

Objective: To determine the half-life of the thioether-linked conjugate in human plasma.

Materials:

  • Purified bioconjugate

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)

  • Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the purified bioconjugate in PBS.

  • Incubation: Add the bioconjugate stock solution to pre-warmed human plasma to a final concentration of, for example, 1 mg/mL.[1]

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).[1][3]

  • Sample Preparation: Immediately stop the reaction by adding three volumes of cold quenching solution to the plasma aliquot to precipitate plasma proteins.[3] Vortex and centrifuge the samples.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate remaining at each time point.[1]

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.[1]

Protocol 2: Thiol Exchange Stability Assay

This assay assesses the susceptibility of the thioether linkage to cleavage and exchange with a competing thiol, such as glutathione (GSH), which is abundant in the intracellular environment.[2]

Objective: To evaluate the stability of the thioether bond in the presence of a high concentration of a competing thiol.

Materials:

  • Purified bioconjugate

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation (e.g., HPLC-MS)

Procedure:

  • Preparation: Prepare a solution of the purified bioconjugate in PBS.

  • Incubation: Add a significant molar excess of GSH to the bioconjugate solution. A typical concentration might be 5 mM GSH. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).[2]

  • Analysis: Analyze the samples directly by HPLC-MS to identify and quantify the intact conjugate, any released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).[2]

  • Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage in the presence of competing thiols.[2]

Visualizing Thioether Bond Formation and Stability Assessment

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

cluster_0 Thioether Formation via Alkyl Bromide Quinuclidinium N-(2-Bromoethyl)quinuclidinium Thioether Stable Thioether Bond R-S-CH2-CH2-Quinuclidinium+ Quinuclidinium->Thioether SN2 Reaction Thiol R-SH (e.g., Cysteine residue) Thiol->Thioether Br Br-

Caption: Formation of a stable thioether bond.

cluster_1 Thioether (Thiosuccinimide) Formation via Maleimide cluster_2 Degradation Pathway Maleimide Maleimide-functionalized molecule Thiosuccinimide Thiosuccinimide Linkage Maleimide->Thiosuccinimide Michael Addition Thiol R-SH (e.g., Cysteine residue) Thiol->Thiosuccinimide Thiosuccinimide_deg Thiosuccinimide Linkage Reversed Retro-Michael Reaction Thiosuccinimide_deg->Reversed Maleimide_deg Maleimide Reversed->Maleimide_deg Thiol_deg R-SH Reversed->Thiol_deg

Caption: Formation and instability of a thiosuccinimide linkage.

References

A Comparative Guide to Quinuclidinium-Based Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of quinuclidinium-based fluorescent probes and their alternatives for cell imaging applications, with a focus on lysosomal pH measurement. The information presented is collated from various experimental studies to offer an objective overview of probe performance.

Data Presentation: A Comparative Analysis of Fluorescent pH Probes

The selection of a fluorescent probe for cellular imaging is contingent on its photophysical properties, target specificity, and performance within the cellular environment. Below is a summary of quantitative data for quinuclidinium-related (quinolizinium-based) probes and common alternatives used for measuring lysosomal pH.

Probe ClassSpecific Probe ExampleExcitation (nm)Emission (nm)pKaQuantum Yield (Φ)Key AdvantagesKey Disadvantages
Quinolizinium-based Quinolizinium-Aniline Derivative420478-509<2.1 - 6.1Not explicitly stated, but show significant fluorescence enhancement in acidic conditions.Tunable pH responsiveness, "turn-on" fluorescence upon acidification.[1][2]Limited commercial availability, newer class of probes.
BODIPY-based BODIPY-Benzimidazole Derivative~490~5103.1Not explicitly stated, but shows remarkable fluorescence enhancement at low pH.High photostability, sharp emission peaks, good cell permeability.[3][4]Can be sensitive to the polarity of the environment.
Rhodamine-based Rhodamine B-Cyclic Hydroxamate520585~4.10.28 (at pH 4.4)High fluorescence quantum yield, good photostability, available in far-red versions.[5]Can be prone to self-quenching at high concentrations.
Commercial Standard LysoTracker™ Red DND-99577590N/A (Accumulates in acidic organelles)Not explicitly stated.Commercially available, well-established, high selectivity for acidic organelles.Fluorescence is largely pH-independent, can alkalinize lysosomes over time.[6]
Commercial Standard LysoSensor™ Blue DND-167373425~5.1Not explicitly stated.Ratiometric measurement of pH possible, dual emission peaks.Lower photostability compared to other dyes.

Signaling Pathway: Photoinduced Electron Transfer (PET) Mechanism

The fluorescence of many pH-sensitive probes, including the quinolizinium-based probes discussed, is governed by a process called Photoinduced Electron Transfer (PET). In this mechanism, the probe consists of a fluorophore (the light-emitting part) and a pH-sensing moiety (receptor) linked by a spacer.

At neutral or basic pH, the receptor has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence. In an acidic environment, the receptor is protonated, which prevents this electron transfer, leading to a "turn-on" of fluorescence.

PET_Mechanism cluster_neutral_pH Neutral/Basic pH (Fluorescence OFF) cluster_acidic_pH Acidic pH (Fluorescence ON) Fluorophore_N Fluorophore (Ground State) Excited_Fluorophore_N Fluorophore (Excited State) Fluorophore_N->Excited_Fluorophore_N Light Excitation (hν) Receptor_N Receptor (e.g., Amine) with Lone Pair Receptor_N->Excited_Fluorophore_N Quenched_State Fluorescence Quenched Excited_Fluorophore_N->Quenched_State Photoinduced Electron Transfer (PET) Fluorophore_A Fluorophore (Ground State) Excited_Fluorophore_A Fluorophore (Excited State) Fluorophore_A->Excited_Fluorophore_A Light Excitation (hν) Receptor_A Protonated Receptor (No Lone Pair) Receptor_A->Excited_Fluorophore_A Fluorescence Fluorescence Emission Excited_Fluorophore_A->Fluorescence Fluorescence

Caption: Photoinduced Electron Transfer (PET) mechanism for a pH-sensitive fluorescent probe.

Experimental Protocols

I. General Protocol for Staining Lysosomes with Fluorescent Probes

This protocol provides a general workflow for staining lysosomes in live cells using a fluorescent probe. Specific concentrations and incubation times should be optimized for each probe and cell line.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip to reach 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in a serum-free medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium to the cells and image immediately using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

II. Protocol for Lysosomal pH Measurement and Calibration

This protocol describes how to perform a ratiometric measurement of lysosomal pH and generate a calibration curve.[7][8][9]

Materials:

  • Cells stained with a pH-sensitive fluorescent probe (as described above)

  • pH calibration buffers (containing 125 mM KCl, 25 mM NaCl, and 25 mM of a suitable buffer like MES or HEPES, adjusted to a range of pH values from 4.0 to 7.5)

  • Nigericin and Monensin (ionophores) stock solutions

Procedure:

  • Image Acquisition of Stained Cells: Acquire fluorescence images of the stained cells under normal culture conditions. If using a ratiometric probe, capture images at the two emission wavelengths.

  • Calibration:

    • Replace the culture medium with the pH calibration buffers, starting from the highest pH.

    • Add ionophores (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.

    • Incubate for 5-10 minutes.

    • Acquire fluorescence images at each pH value.

  • Data Analysis:

    • Measure the fluorescence intensity of individual lysosomes.

    • For ratiometric probes, calculate the ratio of the fluorescence intensities at the two wavelengths for each lysosome at each pH value.

    • Plot the fluorescence intensity ratio against the pH values to generate a calibration curve.

    • Use the calibration curve to determine the lysosomal pH in the experimental cells.

Experimental Workflow Visualization

Experimental_Workflow cluster_preparation Cell and Probe Preparation cluster_staining Cell Staining cluster_imaging Live Cell Imaging cluster_calibration pH Calibration (Optional) Seed_Cells Seed cells on glass-bottom dish Prepare_Probe Prepare probe working solution Seed_Cells->Prepare_Probe Wash_Cells_1 Wash cells with PBS Prepare_Probe->Wash_Cells_1 Incubate Incubate cells with probe (15-60 min, 37°C) Wash_Cells_1->Incubate Wash_Cells_2 Wash cells to remove unbound probe Incubate->Wash_Cells_2 Add_Medium Add fresh culture medium Wash_Cells_2->Add_Medium Acquire_Images Acquire fluorescence images Add_Medium->Acquire_Images Add_Buffers Add pH calibration buffers + ionophores Acquire_Images->Add_Buffers Acquire_Calibration_Images Acquire images at each pH Add_Buffers->Acquire_Calibration_Images Generate_Curve Generate calibration curve Acquire_Calibration_Images->Generate_Curve Determine_pH Determine lysosomal pH Generate_Curve->Determine_pH

Caption: Experimental workflow for lysosomal pH measurement using fluorescent probes.

References

Safety Operating Guide

Proper Disposal of N-(2-Bromoethyl)quinuclidinium Bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of N-(2-Bromoethyl)quinuclidinium Bromide, a compound utilized in organic synthesis. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with N-(2-Bromoethyl)quinuclidinium Bromide and to take appropriate safety measures.

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.

  • Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: An impervious lab coat or appropriate protective clothing should be worn.

Engineering Controls:

  • Use in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.

  • Ensure that eyewash stations and safety showers are readily accessible.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-Bromoethyl)quinuclidinium Bromide is provided in the table below.

PropertyValue
CAS Number 104304-10-1[1][2]
Molecular Formula C9H17Br2N[1][2]
Molecular Weight 299.05 g/mol [1]
Appearance Colorless Solid[1]
Storage 2-8°C Refrigerator[1]

Incompatible Materials

To prevent hazardous reactions, N-(2-Bromoethyl)quinuclidinium Bromide must not be mixed with the following substances:

  • Strong oxidizing agents[3][4][5]

  • Bases[3]

  • Alcohols[3]

  • Amines[3]

Step-by-Step Disposal Procedure

The proper disposal of N-(2-Bromoethyl)quinuclidinium Bromide involves a systematic approach to waste segregation, containment, and labeling.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Halogenated Organic Waste: N-(2-Bromoethyl)quinuclidinium Bromide is a halogenated organic compound. It must be collected in a designated waste container for "Halogenated Organic Waste."[6]

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[7]

Step 2: Waste Containment

Proper containment prevents spills and exposure.

  • Solid Waste:

    • Place solid N-(2-Bromoethyl)quinuclidinium Bromide waste and any contaminated materials (e.g., gloves, filter paper) into a clearly labeled, sealed, and chemically resistant container.[7]

  • Aqueous Solutions:

    • Aqueous solutions containing this compound should be collected in a separate, labeled container for aqueous hazardous waste.[7]

Step 3: Labeling

Accurate labeling is essential for identification and safe handling by waste management personnel.

  • Label Contents: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "N-(2-Bromoethyl)quinuclidinium Bromide."

  • Hazard Symbols: Affix appropriate hazard symbols as required by your institution's and local regulations.

Step 4: Storage Pending Disposal

Store the waste container in a designated, secure area.

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Container Integrity: Ensure the container is tightly closed to prevent the release of vapors.

Step 5: Arrange for Professional Disposal

Chemical waste must be disposed of through a licensed and approved waste disposal contractor.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.

  • Follow Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-up: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of N-(2-Bromoethyl)quinuclidinium Bromide.

DisposalWorkflow Start Start: Generation of N-(2-Bromoethyl)quinuclidinium Bromide Waste Segregate Step 1: Segregate as Halogenated Organic Waste Start->Segregate Contain Step 2: Contain in a Labeled, Sealed, and Resistant Container Segregate->Contain Label Step 3: Label as 'Hazardous Waste' and with Chemical Name Contain->Label Store Step 4: Store in a Secure, Designated Area Label->Store Dispose Step 5: Arrange for Professional Disposal via EHS Store->Dispose End End: Compliant Disposal Dispose->End

Caption: Logical workflow for the disposal of N-(2-Bromoethyl)quinuclidinium Bromide.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for N-(2-Bromoethyl)quinuclidinium Bromide and your institution's waste disposal policies and procedures before handling and disposing of this chemical.

References

Personal protective equipment for handling N-(2-Bromoethyl)quinuclidinium, Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of N-(2-Bromoethyl)quinuclidinium, Bromide (CAS No: 104304-10-1). The following procedures are based on best practices for handling quaternary ammonium compounds and similarly structured brominated organic molecules.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be discarded and replaced if any sign of degradation or breakthrough occurs.[5][7]
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.[6]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2][4] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe gather_materials Assemble Materials & Spill Kit don_ppe->gather_materials weigh Weigh Compound (in fume hood, on weigh paper) gather_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve transport Transport in Sealed Container dissolve->transport decontaminate Decontaminate Glassware & Surfaces transport->decontaminate After Use dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

Methodology:

  • Preparation:

    • Designate a specific work area, preferably a chemical fume hood, for handling the compound.[7]

    • Ensure an eyewash station and safety shower are readily accessible.[8]

    • Assemble and inspect all necessary PPE as detailed in Table 1.

    • Prepare a spill kit with appropriate absorbent material (e.g., diatomite, universal binders).[2]

  • Handling:

    • Handle the solid compound carefully to avoid generating dust.[2][7]

    • When weighing, use weigh paper or a small container to prevent contamination of the balance.

    • If creating a solution, add the solid to the solvent slowly.

    • Always keep containers of the compound tightly sealed when not in use.[2]

    • Avoid contact with skin, eyes, and inhalation of any dust or aerosols.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Excess Compound Dispose of as hazardous chemical waste. Do not dispose of down the drain. Store in a clearly labeled, sealed container for collection by EHS.[2][8]
Contaminated Materials Items such as gloves, weigh paper, and paper towels that are contaminated should be collected in a labeled hazardous waste bag or container for disposal.[2]
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Disposal Workflow Diagram

start Waste Generated solid_waste Solid Waste (Excess compound, contaminated items) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste container Hazardous Waste Container (Labeled) solid_waste->container Place in liquid_waste->container Place in ehs Arrange for EHS Pickup container->ehs When full

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 2
N-(2-Bromoethyl)quinuclidinium, Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.